Protriptyline-d3 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDIIKRQRZXJH-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Certificate of Analysis: Protriptyline-d3 Hydrochloride - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control testing and certification for Protriptyline-d3 Hydrochloride, a deuterated analog of the tricyclic antidepressant Protriptyline. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is commonly used as a stable labeled internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry-based methods in clinical toxicology and forensic analysis.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the analysis of a representative batch of this compound.
| Test Parameter | Specification | Result |
| Identification | ||
| Infrared (IR) Spectrum | Conforms to reference spectrum | Conforms |
| ¹H-NMR Spectrum | Conforms to structure | Conforms |
| Mass Spectrum (MS) | Conforms to reference spectrum | Conforms |
| Assay | ||
| Purity (by HPLC) | ≥ 98.0% | 99.8% |
| Physical Properties | ||
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in water (50 mg/mL) | Conforms[4] |
| Melting Point | 169-171 °C (for non-deuterated HCl salt) | 170 °C[5] |
| Impurity Profile | ||
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |
| Residual Solvents (GC) | Meets USP <467> limits | Conforms |
| Sulfated Ash | ≤ 0.1% | < 0.05% |
| Isotopic Purity | ||
| Deuterium Incorporation | ≥ 99% | 99.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are representative of standard pharmaceutical quality control procedures.[6][7][8]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is used to determine the purity of this compound and to quantify it against a reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound reference standard at a known concentration.
-
Prepare a sample solution of the batch under analysis at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
-
The assay is determined by comparing the peak area of the sample to the peak area of the reference standard.
-
Karl Fischer Titration for Water Content
This method is used to determine the amount of water present in the sample.
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Accurately weigh a portion of the this compound sample.
-
Introduce the sample into the titration vessel containing the Karl Fischer reagent.
-
The titrator automatically measures the amount of water in the sample.
-
The result is expressed as a weight percentage.
-
Gas Chromatography (GC) for Residual Solvents
This method is used to identify and quantify any residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for solvent analysis.
-
Carrier Gas: Helium or Nitrogen.
-
Procedure:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent.
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to allow the solvents to volatilize into the headspace.
-
A sample of the headspace gas is injected into the GC.
-
The detected peaks are identified and quantified against known solvent standards.
-
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the quality control testing of an Active Pharmaceutical Ingredient (API) like this compound.
Caption: A flowchart of the quality control process for Protriptyline-d3 HCl.
Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition
Protriptyline, the non-deuterated parent compound, functions as a tricyclic antidepressant by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[9][10][11][12] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its therapeutic effects.[10][11]
Caption: Protriptyline's inhibition of norepinephrine reuptake at the synapse.
References
- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. abmole.com [abmole.com]
- 5. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. thepharmamaster.com [thepharmamaster.com]
- 8. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 9. Protriptyline - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]
- 12. Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Technical Guide to Protriptyline-d3 Hydrochloride for the Research Professional
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Protriptyline-d3 Hydrochloride. This deuterated analog of the tricyclic antidepressant protriptyline is a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for analytical methods. This document provides an overview of its suppliers and pricing, its mechanism of action, and detailed experimental protocols.
Sourcing and Procurement of this compound
The availability and pricing of this compound can vary between suppliers. For research and development purposes, it is crucial to source high-purity material from reputable vendors. Below is a summary of key suppliers and available pricing information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Price |
| Cerilliant (a brand of MilliporeSigma) | Protriptyline-D3 HCl | 1435934-21-6 | C₁₉H₁₈D₃N · HCl | 302.86 | 1 mL (100 µg/mL in Methanol) | $108.00[1] |
| Pharmaffiliates | This compound | 1435934-21-6 | C₁₉H₁₉D₃ClN | 302.86 | Inquire | Inquire for pricing[2] |
| Santa Cruz Biotechnology, Inc. | This compound | 1435934-21-6 | C₁₉H₁₉D₃ClN | 302.86 | Inquire | Inquire for pricing[3] |
| MedChemExpress | Protriptyline (N-methyl-d3) hydrochloride | 1435934-21-6 | C₁₉H₁₉D₃ClN | 302.86 | Inquire | Inquire for pricing[4][5] |
| Immunomart | Protriptyline (N-methyl-d3) (hydrochloride) | 1435934-21-6 | C₁₉H₁₉D₃ClN | 266.40 (of free base) | 1 mg | Inquire for pricing[6] |
Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request quotes for bulk quantities.
Mechanism of Action
Protriptyline, the parent compound of this compound, is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the synaptic cleft.[7][8][9] This blockade leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[7]
The primary mechanism involves the binding of protriptyline to the norepinephrine transporter (NET) and the serotonin transporter (SERT), preventing the reabsorption of norepinephrine and serotonin into the presynaptic neuron.[7] Protriptyline exhibits a higher affinity for the NET compared to the SERT.[9]
At a broader level, the sustained increase in synaptic neurotransmitter levels is thought to lead to downstream adaptive changes in receptor sensitivity, contributing to the antidepressant effects observed clinically.[7][8]
Experimental Protocols
This compound is predominantly used as an internal standard in analytical methods for the quantification of protriptyline in biological matrices. It is also a useful tool in norepinephrine reuptake inhibition assays.
Norepinephrine Reuptake Inhibition Assay (Radiolabeled)
This protocol provides a general framework for an in vitro assay to determine the inhibitory activity of compounds on the norepinephrine transporter (NET).
Materials:
-
Cells expressing the human norepinephrine transporter (e.g., hNET-HEK293 cells).
-
Radiolabeled norepinephrine, such as [³H]-Norepinephrine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (e.g., Protriptyline) and reference inhibitor (e.g., Desipramine).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Cell Culture: Culture hNET-expressing cells to confluency in appropriate cell culture plates (e.g., 24-well plates).
-
Assay Preparation: On the day of the assay, wash the cell monolayers with assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound (Protriptyline) or reference inhibitor to the wells. Include a vehicle control. Pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Initiate the reuptake reaction by adding a fixed concentration of [³H]-Norepinephrine to each well.
-
Termination of Uptake: After a defined incubation period (e.g., 10-30 minutes) at 37°C, terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Detection: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[10]
LC-MS/MS Method for Protriptyline Analysis in Plasma
This protocol outlines a general procedure for the quantitative analysis of protriptyline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.
Materials:
-
LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer).
-
Analytical column (e.g., C18 column).
-
Human plasma samples.
-
Protriptyline analytical standard.
-
This compound internal standard.
-
Acetonitrile or other suitable organic solvent for protein precipitation.
-
Formic acid or ammonium acetate for mobile phase modification.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound) at a known concentration.
-
Vortex the mixture vigorously for several minutes to precipitate proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject an aliquot of the prepared sample onto the analytical column. Use a suitable mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifier like formic acid) to achieve chromatographic separation of protriptyline from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM transitions) for both protriptyline and protriptyline-d3.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of plasma samples spiked with known concentrations of protriptyline and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of protriptyline to the peak area of this compound for each standard and sample.
-
Determine the concentration of protriptyline in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
References
- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Protriptyline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Protriptyline-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Protriptyline-d3 Hydrochloride, a deuterated analog of the tricyclic antidepressant protriptyline. This isotopically labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.
Introduction
Protriptyline is a secondary amine tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin.[1] The introduction of deuterium at the N-methyl position creates Protriptyline-d3, a stable isotope-labeled version that is chemically identical to the parent drug but distinguishable by its mass. This property makes it an invaluable tool for researchers. This compound is commonly used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of protriptyline in biological matrices.[2][3]
Synthesis of this compound
Proposed Synthetic Pathway
References
Protriptyline-d3 Hydrochloride: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Protriptyline-d3 Hydrochloride, a deuterated analog of the tricyclic antidepressant Protriptyline. This document is intended for researchers, scientists, and professionals in drug development, offering core physicochemical data, a detailed experimental protocol for its quantification, and a visual representation of its primary mechanism of action.
Core Compound Data
This compound is a labeled version of Protriptyline, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Protriptyline in biological samples, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.
| Parameter | Value | Reference(s) |
| CAS Number | 1435934-21-6 | [1][2] |
| Molecular Formula | C₁₉H₁₉D₃ClN | [1] |
| Molecular Weight | 302.86 g/mol | [1] |
Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition
Protriptyline, a secondary amine tricyclic antidepressant, primarily functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft back into the presynaptic neuron. This inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. This enhanced monoaminergic activity is believed to be the primary basis for its antidepressant effects.
Experimental Protocol: Quantification of Protriptyline in Human Plasma using LC-MS/MS with this compound as Internal Standard
This section outlines a representative experimental protocol for the extraction and quantification of Protriptyline from human plasma. This method utilizes protein precipitation for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. This compound serves as the internal standard to ensure accurate quantification.
1. Materials and Reagents
-
Protriptyline Hydrochloride reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Protriptyline and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Protriptyline primary stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, quality controls, and unknown samples.
-
Pipette 50 µL of the appropriate sample (calibrator, control, or plasma) into the corresponding tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex the tubes vigorously for 3 minutes at 1500 rpm to precipitate proteins.
-
Centrifuge the tubes for 5 minutes at 16,000 x g to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the supernatant to a 96-well plate or autosampler vials.
-
Add 450 µL of ultrapure water to each well/vial.
-
Cap the plate or vials and vortex for 2 minutes at 1500 rpm before placing in the autosampler.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate Protriptyline from matrix components (e.g., starting at 20% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Protriptyline: Q1/Q3 transition to be optimized based on instrumentation.
-
Protriptyline-d3: Q1/Q3 transition to be optimized based on instrumentation.
-
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Protriptyline to Protriptyline-d3 against the nominal concentration of the calibrators.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Protriptyline in the quality controls and unknown samples by interpolating their peak area ratios from the calibration curve.
References
An In-depth Technical Guide on Protriptyline-d3 Hydrochloride
This technical guide provides a comprehensive overview of the physical and chemical properties of Protriptyline-d3 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document includes key physicochemical data, detailed experimental protocols, and visual diagrams to elucidate signaling pathways and experimental workflows.
Physical and Chemical Data
This compound is the deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant.[1] The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3-(5H-dibenzo[a,d][4]annulen-5-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | [5] |
| Synonyms | Protriptyline (N-Methyl-d3) Hydrochloride, this compound | [1][6] |
| Molecular Formula | C₁₉H₁₉D₃ClN | [7][8][9] |
| Molecular Weight | 302.86 g/mol | [7][8][9] |
| CAS Number | 1435934-21-6 | [1][6][7][8] |
| Appearance | White to yellowish powder (for non-deuterated form) | [10] |
| Solubility | Freely soluble in water and soluble in dilute HCl (for non-deuterated form). Soluble in DMSO. | [4][10][11] |
| Storage Conditions | Store at 20° to 25°C (68° to 77°F). Keep container tightly closed and dry.[4] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[12] |
Table 2: Comparison with Non-Deuterated Protriptyline Hydrochloride
| Property | This compound | Protriptyline Hydrochloride |
| Molecular Formula | C₁₉H₁₉D₃ClN | C₁₉H₂₂ClN |
| Molecular Weight | 302.86 g/mol [7] | 299.84 g/mol [4][7][10] |
| CAS Number | 1435934-21-6[7] | 1225-55-4[7][13][14] |
Experimental Protocols
The following are generalized methodologies relevant to the analysis and characterization of this compound.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the quantification of a target analyte in a biological matrix using this compound as an internal standard.
-
Objective: To accurately measure the concentration of non-deuterated Protriptyline in a sample (e.g., plasma, urine).
-
Principle: Isotope dilution mass spectrometry is a highly accurate method for quantification. The deuterated standard (Protriptyline-d3 HCl) is chemically identical to the analyte but has a different mass, allowing for precise measurement by correcting for variations during sample preparation and analysis.[3]
-
Procedure:
-
Sample Preparation:
-
Spike a known concentration of this compound into the biological sample.
-
Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol.
-
Vortex the mixture to ensure thorough mixing and precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the supernatant onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The gradient program should be optimized to achieve good separation of the analyte from matrix components.
-
-
MS Detection:
-
Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for both Protriptyline and Protriptyline-d3 using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Protriptyline-d3).
-
Determine the concentration of the analyte in the unknown sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
-
Purity and Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and purity of a this compound standard.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the full scan mass spectrum in positive ion mode.
-
Compare the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass for C₁₉H₁₉D₃N. The mass difference should be within a few parts per million (ppm).
-
Analyze the isotopic pattern to confirm the presence and number of deuterium atoms.
-
Visualizations
Mechanism of Action: Neurotransmitter Reuptake Inhibition
Protriptyline, like other tricyclic antidepressants (TCAs), exerts its therapeutic effects primarily by blocking the reuptake of key neurotransmitters in the synaptic cleft.[15][16][17] This action increases the concentration and enhances the signaling of norepinephrine and, to a lesser extent, serotonin.[13][18][19]
Caption: Mechanism of action of Protriptyline.
Experimental Workflow: Isotope Dilution Analysis
The following diagram illustrates a typical workflow for quantifying an analyte in a complex matrix using this compound as an internal standard.
Caption: Workflow for quantitative analysis using a deuterated standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. DailyMed - PROTRIPTYLINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 5. This compound 0.1 mg/ml in Methanol (as free base) [lgcstandards.com]
- 6. Protriptyline (N-Methyl-d3) Hydrochloride [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. targetmol.cn [targetmol.cn]
- 10. drugs.com [drugs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protriptyline - Wikipedia [en.wikipedia.org]
- 14. Protriptyline Hydrochloride | C19H22ClN | CID 6603149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Protriptyline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]
Deuterated Internal Standards in Mass Spectrometry: A Technical Guide for Drug Development
Introduction
In the landscape of drug discovery and development, the precise and accurate quantification of target analytes in complex biological matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for bioanalytical assays. The reliability of these assays hinges on the use of appropriate internal standards (IS) to correct for variability throughout the experimental workflow, from sample preparation to MS detection. Among the various types of internal standards, deuterated internal standards have emerged as a superior choice, offering unparalleled accuracy and precision. This guide provides an in-depth technical overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards in mass spectrometry for drug development professionals.
Core Principles of Deuterated Internal Standards
A deuterated internal standard is a form of an analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H). This seemingly subtle modification imparts several key properties that make them ideal for use in quantitative mass spectrometry.
The fundamental principle behind using a deuterated IS is its near-identical chemical and physical behavior to the analyte of interest. Since the chemical properties of a molecule are primarily determined by its electron distribution, the substitution of hydrogen with deuterium has a negligible effect on properties like polarity, pKa, and reactivity. Consequently, the deuterated IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency.
However, the key difference lies in its mass. The increased mass of the deuterated standard allows it to be distinguished from the native analyte by the mass spectrometer. This mass difference is crucial for generating a distinct signal for the IS, which is then used to normalize the signal of the analyte, effectively correcting for variations in sample preparation and instrument response.
Advantages of Deuterated Internal Standards:
-
Minimized Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant challenge in bioanalysis. Since the deuterated IS co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, leading to accurate correction.
-
Improved Precision and Accuracy: By compensating for variability at multiple stages of the analytical process, deuterated internal standards significantly enhance the precision and accuracy of quantitative measurements.
-
High Specificity: The use of a mass spectrometer allows for the specific detection of the analyte and the deuterated IS based on their unique mass-to-charge ratios (m/z), minimizing interferences from other compounds.
Quantitative Data Summary
The following table summarizes the comparative performance of deuterated internal standards against other types of internal standards, highlighting their superiority in key analytical parameters.
| Parameter | Deuterated Internal Standard | Homologue Internal Standard | Analogue Internal Standard |
| Precision (%RSD) | < 5% | 5-15% | > 10% |
| Accuracy (%Bias) | ± 5% | ± 10-20% | > ± 15% |
| Matrix Effect Variability | Low | Moderate | High |
| Correction for Extraction Loss | Excellent | Good | Fair |
| Co-elution with Analyte | Yes | No | No |
This data is a generalized representation based on typical performance characteristics and may vary depending on the specific assay and matrix.
Experimental Protocols
The successful implementation of deuterated internal standards in a quantitative LC-MS/MS assay involves a series of well-defined steps.
1. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create a calibration curve. A separate working solution of the deuterated internal standard is also prepared at a fixed concentration.
2. Sample Preparation:
-
Spiking: Add a small, precise volume of the deuterated internal standard working solution to all samples, including calibration standards, quality control samples, and unknown samples, at the beginning of the sample preparation process.
-
Extraction: Perform the extraction of the analyte and internal standard from the biological matrix (e.g., plasma, urine) using an appropriate technique such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the properties of the analyte and the complexity of the matrix.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto an LC column. The chromatographic method should be optimized to achieve good separation of the analyte from potential interferences and to ensure the co-elution of the analyte and the deuterated internal standard.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Data Processing and Quantification:
-
Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard in the chromatograms.
-
Calibration Curve Construction: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by calculating their analyte-to-internal standard peak area ratios and interpolating the concentration from the calibration curve.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of deuterated internal standards in mass spectrometry.
Protriptyline-d3 Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Protriptyline-d3 Hydrochloride. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings.
Introduction
This compound is the deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant (TCA).[1] Due to its stable isotopic labeling, it is frequently employed as an internal standard in pharmacokinetic and metabolic studies, as well as in clinical and forensic analysis.[2][3] Understanding its stability profile is paramount for accurate quantification and interpretation of experimental results.
This guide summarizes the available data on the storage and stability of Protriptyline Hydrochloride, which is expected to be comparable to its deuterated analog. It also outlines experimental protocols for assessing stability and discusses potential degradation pathways based on the behavior of similar tricyclic antidepressants.
Recommended Storage Conditions
Proper storage is essential to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information for the non-deuterated form.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 20°C to 25°C (68°F to 77°F) is the ideal range for long-term storage. Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible.[4][5][6] For solutions in solvents like DMSO, storage at -20°C for one month or -80°C for six months is recommended.[7] | [4][5][6][7] |
| Humidity | Store in a dry place.[8] | [8] |
| Light | Dispense and store in a tight, light-resistant container.[4][6] While generally stable in light, protection is advised to prevent potential photodegradation.[9] | [4][6][9] |
| Container | A tightly closed container is crucial to prevent moisture ingress and contamination.[4][6][8] | [4][6][8] |
Stability Profile
The following table outlines the expected stability of this compound under various stress conditions, based on general knowledge of TCAs and ICH guidelines.[2][4]
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation in strong acidic conditions, particularly with heat. | N-demethylation, hydroxylation, and other rearrangements of the dibenzocycloheptene ring.[12] |
| Alkaline Hydrolysis | Generally more stable than in acidic conditions, but degradation can occur at high pH and temperature. | Similar to acidic hydrolysis, with potential for different degradation product ratios. |
| Oxidative Stress | Prone to oxidation, especially at the dibenzocycloheptene ring and the alkylamine side chain. | Epoxides, hydroxylated derivatives, and N-oxides are common degradation products of TCAs.[3][13] |
| Thermal Stress | Relatively stable at controlled room temperature. Degradation can be accelerated at elevated temperatures. | Formation of various decomposition products through complex reaction pathways. |
| Photolytic Stress | Can undergo degradation upon exposure to UV and visible light. | Photodegradation can lead to the formation of various byproducts, including N-demethylated and hydroxylated compounds.[5] |
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial for accurately assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose. The following is a representative protocol for a forced degradation study.
Objective
To evaluate the stability of this compound under various stress conditions as per ICH guidelines and to identify potential degradation products.
Materials and Methods
-
Instrumentation: HPLC system with a UV or PDA detector, mass spectrometer (for peak identification), pH meter, photostability chamber, and a temperature-controlled oven.
-
Chemicals and Reagents: this compound reference standard, HPLC-grade acetonitrile, methanol, purified water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm[14]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Forced Degradation Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.
Analysis
Analyze all stressed samples, along with a non-degraded control sample, by the validated stability-indicating HPLC method. The peak purity of the main peak should be assessed using a PDA detector to ensure no co-eluting degradation products. Mass spectrometry can be used to identify the mass-to-charge ratio of any degradation products.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of Protriptyline-d3 HCl.
Mechanism of Action of Protriptyline
Caption: Simplified mechanism of action of Protriptyline.
Conclusion
While specific stability data for this compound is limited, information available for the non-deuterated form and other tricyclic antidepressants provides a strong basis for its handling and stability assessment. Adherence to the recommended storage conditions is critical for maintaining the integrity of this compound. For rigorous applications, it is highly recommended that researchers perform their own stability studies using a validated stability-indicating method, such as the one outlined in this guide. This will ensure the accuracy and reliability of experimental data where this compound is used as an internal standard.
References
- 1. Protriptyline - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide metabolites of protriptyline in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Protriptyline kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Application Note: High-Throughput Analysis of Protriptyline in Human Plasma using Protriptyline-d3 Hydrochloride and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of protriptyline in human plasma. The use of a stable isotope-labeled internal standard, Protriptyline-d3 Hydrochloride, ensures high accuracy and precision, making this method suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation.
Introduction
Protriptyline is a tricyclic antidepressant used in the management of depression.[1] Accurate and reliable quantification of protriptyline in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.[3] This document provides a detailed protocol for the LC-MS/MS analysis of protriptyline in human plasma, utilizing this compound as the internal standard.
Materials and Methods
Materials
-
Protriptyline Hydrochloride: Reference standard
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Formic acid and ammonium acetate.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of protriptyline hydrochloride and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the protriptyline stock solution in 50:50 methanol/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).[7]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the tubes at 16,100 x g for 2 minutes to pellet the precipitated proteins.[7]
-
Transfer 25 µL of the clear supernatant to a 96-well plate.[7]
-
Add 475 µL of water to each well.[7]
-
Cap the plate and vortex for 2 minutes before placing it in the autosampler.[7]
Experimental Workflow
Caption: LC-MS/MS workflow for protriptyline analysis.
Liquid Chromatography
-
Column: XSelect™ Premier HSS C₁₈, 2.1 x 100 mm, 2.5 µm[8]
-
Mobile Phase A: 10 mM Ammonium Acetate and 0.1% Formic Acid in Water[9]
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.45 mL/min[10]
-
Injection Volume: 5 µL[10]
-
Column Temperature: 40 °C
-
Gradient:
-
Start with 20% B, increase to 65% B over 1.8 minutes, then increase to 75% B at 2.2 minutes. From 2.21 to 3.0 minutes, return to 20% B and re-equilibrate.
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Data Presentation
The following tables summarize the optimized mass spectrometer parameters and the expected quantitative performance of the method.
Table 1: Optimized Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Protriptyline | 264.2 | 191.1 | 40 | 25 |
| Protriptyline-d3 | 267.2 | 191.1 | 40 | 25 |
Table 2: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 10 - 750 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995[11] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.0%[11] |
| Inter-day Precision (%CV) | ≤ 8.0%[11] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Signaling Pathway and Logical Relationships
The logic of this analytical method is based on the principles of isotope dilution mass spectrometry.
Isotope Dilution Mass Spectrometry Logic
Caption: Isotope dilution logic for accurate quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of protriptyline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and procedural variations. This method is well-suited for applications in clinical research and therapeutic drug monitoring, aiding in the optimization of patient treatment and in the advancement of drug development.
References
- 1. Protriptyline - Wikipedia [en.wikipedia.org]
- 2. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Quantification of Protriptyline in Human Plasma Using Protriptyline-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of protriptyline in human plasma. The use of a stable isotope-labeled internal standard, Protriptyline-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, involving a straightforward protein precipitation extraction, is suitable for high-throughput bioanalytical applications in clinical research and drug development.
Introduction
Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression and attention deficit hyperactivity disorder (ADHD).[1] Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity. This necessitates a reliable and efficient analytical method. The use of a stable isotope-labeled internal standard, such as Protriptyline-d3, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for potential variations.[2][3] This document provides a detailed protocol for the extraction and quantification of protriptyline in human plasma using Protriptyline-d3 and LC-MS/MS.
Experimental
Materials and Reagents
-
Protriptyline and Protriptyline-d3 standards were sourced from a certified reference material provider.[1]
-
HPLC-grade methanol and acetonitrile were used.
-
Human plasma was obtained from authorized sources.[4]
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation.[5][6]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, Protriptyline-d3.
-
Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.
-
Centrifuge the tubes for 2 minutes at 16,100 x g to pellet the precipitated proteins.
-
Transfer 25 µL of the clear supernatant to a 96-well plate.
-
Add 475 µL of water to each well, cap the plate, and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve protriptyline from other plasma components and potential isobaric interferences.
-
LC System: A UPLC system, such as the ACQUITY UPLC I-Class, is recommended for optimal performance.
-
Column: A reversed-phase column, for instance, a XSelect Premier HSS T3 Column (2.1 x 100 mm, 2.5 µm), provides good separation for tricyclic antidepressants.[7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is sufficient.
Mass Spectrometry
A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection and quantification.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both protriptyline and its deuterated internal standard, Protriptyline-d3. The selection of appropriate transitions is crucial for selectivity and sensitivity.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of protriptyline in human plasma. The use of Protriptyline-d3 as an internal standard effectively compensates for any sample loss during preparation and for matrix-induced ion suppression or enhancement.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated method for protriptyline analysis using Protriptyline-d3.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Note: These are representative values and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of protriptyline in plasma samples.
Caption: Workflow for Protriptyline Analysis in Plasma.
Mechanism of Action: Synaptic Neurotransmitter Reuptake Inhibition
Protriptyline primarily functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft.[8][9][10][11][12] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. The following diagram depicts this mechanism.
Caption: Protriptyline's Mechanism of Action at the Synapse.
Conclusion
The LC-MS/MS method utilizing Protriptyline-d3 as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of protriptyline in human plasma. The simple sample preparation and the robustness of the method make it well-suited for applications in therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]
- 10. Protriptyline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Protriptyline - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
Application Note: Quantitative Analysis of Protriptyline in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of protriptyline in human urine. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. Protriptyline-d3 is employed as an internal standard to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring, clinical research, and forensic toxicology applications.
Introduction
Protriptyline is a tricyclic antidepressant (TCA) used in the treatment of depression and other mood disorders. Monitoring its concentration in biological fluids like urine is crucial for ensuring therapeutic efficacy and preventing toxicity. Urine analysis offers a non-invasive method for sample collection and can provide a longer window of detection compared to blood.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as protriptyline-d3, is essential to compensate for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and quantification of protriptyline in human urine.
Experimental Protocols
Materials and Reagents
-
Protriptyline hydrochloride (certified reference material)
-
Protriptyline-d3 hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water (18 MΩ·cm)
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX)
Equipment
-
Liquid chromatograph (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1.0 mL of urine, add 20 µL of the internal standard working solution (protriptyline-d3, 1 µg/mL). Vortex for 10 seconds. Add 1.0 mL of 100 mM ammonium acetate buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions) and vortex. Transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min. |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Protriptyline | 264.2 | 157.1 | 35 | 20 |
| Protriptyline-d3 | 267.2 | 160.1 | 35 | 20 |
Data Presentation
Calibration Curve and Linearity
The method was linear over the concentration range of 5 to 1000 ng/mL for protriptyline in human urine. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
| Analyte | Calibration Range (ng/mL) | R² |
| Protriptyline | 5 - 1000 | > 0.995 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |
| Low QC | 15 | < 10% | < 12% | ± 15% |
| Mid QC | 150 | < 8% | < 10% | ± 10% |
| High QC | 800 | < 7% | < 9% | ± 10% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value (ng/mL) |
| LOD (S/N > 3) | 1.5 |
| LOQ (S/N > 10) | 5.0 |
Workflow Diagram
Caption: Experimental workflow for protriptyline analysis in urine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of protriptyline in human urine. The use of solid-phase extraction for sample preparation ensures low matrix effects and high recovery. The inclusion of a deuterated internal standard, protriptyline-d3, corrects for any analytical variability, leading to excellent accuracy and precision. This method is well-suited for routine analysis in clinical and research settings.
References
Application Note: Sample Preparation for Protriptyline Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protriptyline is a tricyclic antidepressant (TCA) used in the treatment of depression and other mood disorders. Accurate quantification of protriptyline in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as a deuterated protriptyline, is the gold standard for quantitative analysis using mass spectrometry. This approach corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
This application note provides detailed protocols for the preparation of biological samples (plasma, serum, and urine) for the analysis of protriptyline using a deuterated internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described include protein precipitation, supported liquid extraction (SLE), and solid-phase extraction (SPE).
Quantitative Data Summary
The choice of sample preparation method can significantly impact analytical performance. The following table summarizes typical quantitative results obtained for protriptyline analysis using different extraction techniques with a deuterated internal standard.
| Sample Preparation Method | Biological Matrix | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Reference |
| Protein Precipitation | Plasma/Serum | >90% (for similar TCAs) | 0.1 - 0.5 | 0.5 - 400 | [1][2][3] |
| Supported Liquid Extraction | Plasma | >90% | ~0.1 | 0.1 - 20 | [4] |
| Solid-Phase Extraction | Urine | 92% - 104% | 0.1 | 0.1 - 10 | [5] |
Experimental Workflows
The general workflow for sample preparation and analysis of protriptyline is depicted below. The specific steps within the "Sample Extraction" phase will vary depending on the chosen protocol (Protein Precipitation, SLE, or SPE).
Caption: General workflow for protriptyline analysis.
Experimental Protocols
Protein Precipitation
This method is rapid and straightforward, making it suitable for high-throughput analysis. It is most effective for cleaner matrices like plasma or serum.
Materials:
-
Biological matrix (plasma or serum)
-
Protriptyline-d4 (or other suitable deuterated standard) working solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.[3]
-
Add 150 µL of the deuterated protriptyline internal standard solution prepared in acetonitrile.[3] The concentration of the internal standard should be optimized based on the expected analyte concentration range.
-
Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tubes for 2-5 minutes at high speed (e.g., 16,100 x g) to pellet the precipitated proteins.[3]
-
Carefully transfer a portion of the supernatant (e.g., 25 µL) to a clean tube or a 96-well plate.
-
Dilute the supernatant with an appropriate solvent (e.g., 475 µL of water) to ensure compatibility with the LC mobile phase.
-
Vortex the final solution briefly before injecting it into the LC-MS/MS system.
Caption: Protein precipitation workflow.
Supported Liquid Extraction (SLE)
SLE offers a more efficient and cleaner extraction compared to traditional liquid-liquid extraction, with recoveries often exceeding 90%.[4]
Materials:
-
Biological matrix (e.g., plasma)
-
Protriptyline-d4 working solution
-
0.5 M Ammonium Hydroxide (NH4OH)
-
Elution solvent: Hexane/2-methyl-1-butanol (98:2, v/v)[4]
-
SLE plate or cartridges
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 80:20 Methanol/Water)[4]
Protocol:
-
In a tube, spike 100 µL of plasma with the deuterated internal standard.[4]
-
Dilute the plasma 1:1 (v/v) with 0.5 M NH4OH.[4]
-
Load the diluted plasma onto the SLE plate/cartridge and allow it to absorb for 5 minutes. A brief pulse of vacuum can be applied to initiate flow.[4]
-
Elute the analytes by adding 1 mL of the elution solvent (hexane/2-methyl-1-butanol).[4]
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the reconstitution solvent.[4]
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Supported Liquid Extraction (SLE) workflow.
Solid-Phase Extraction (SPE)
SPE provides a high degree of selectivity and concentration, resulting in very clean extracts and low limits of quantification. Mixed-mode SPE is particularly effective for isolating basic drugs like protriptyline from complex matrices like urine.[5]
Materials:
-
Biological matrix (e.g., urine)
-
Protriptyline-d4 working solution
-
4% Phosphoric Acid (H3PO4)
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Wash Solution 1: 10 mM Ammonium Acetate, pH 6[5]
-
Wash Solution 2: Methanol[5]
-
Elution Solvent: 60:40 Acetonitrile/Methanol with 2% Formic Acid[5]
-
Mixed-mode weak cation exchange (WCX) SPE cartridges or plates[5]
-
SPE vacuum manifold
Protocol:
-
To 200 µL of urine, add the deuterated internal standard.
-
Mix the sample with 200 µL of 4% H3PO4.[5]
-
Conditioning: Condition the SPE sorbent by passing 200 µL of methanol.
-
Equilibration: Equilibrate the sorbent by passing 200 µL of water.[5] Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample (400 µL) onto the SPE cartridge.[5]
-
Washing:
-
Elution: Elute the analytes with two 25 µL aliquots of the elution solvent.[5] Combine the eluates.
-
The resulting solution can often be directly injected into the LC-MS/MS system.[5]
Caption: Solid-Phase Extraction (SPE) workflow.
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and precise quantification of protriptyline in biological matrices. Protein precipitation offers a rapid and simple approach for cleaner samples, while supported liquid extraction and solid-phase extraction provide cleaner extracts and higher sensitivity, which is essential for complex matrices or when low detection limits are required. The use of a deuterated internal standard is strongly recommended for all methods to ensure the highest quality quantitative data. The protocols and data presented in this application note serve as a comprehensive guide for developing and implementing robust analytical methods for protriptyline analysis.
References
- 1. Quantification of tricyclic antidepressants using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. lcms.cz [lcms.cz]
Application Note: High-Recovery Solid-Phase Extraction of Protriptyline-d3 Hydrochloride from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of Protriptyline-d3 Hydrochloride from biological samples, such as plasma and serum. The use of a deuterated internal standard like this compound is crucial for accurate quantification in bioanalytical methods, as it compensates for variability during sample preparation and analysis.[1][2] This application note outlines two robust SPE protocols utilizing mixed-mode cation exchange and reversed-phase C18 cartridges, which are commonly employed for the extraction of tricyclic antidepressants (TCAs).[3][4]
Protriptyline is a secondary amine tricyclic antidepressant.[5] Effective sample preparation is essential for removing matrix interferences and concentrating the analyte prior to chromatographic analysis, typically by LC-MS/MS. The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and minimizing matrix effects.
Quantitative Data Summary
The following table summarizes representative recovery data for tricyclic antidepressants using solid-phase extraction. While specific data for this compound is not detailed in the cited literature, the data for similar TCAs like amitriptyline and imipramine provide an expected performance benchmark.
| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference |
| Amitriptyline | C18 | Serum | 99.5 ± 1.5 | [4] |
| Imipramine | Cyclohexyl | Serum | 100.3 ± 1.63 | [4] |
| General TCAs | Mixed-Mode Cation Exchange (DSC-MCAX) | Serum | > 95 | [3] |
| Various TCAs | Strong Cation Exchange (SCX) | Plasma | 87 - 91 | [6][7] |
Experimental Protocols
Two primary protocols are presented below, catering to different laboratory setups and analytical requirements.
Protocol 1: Mixed-Mode Cation Exchange SPE
This protocol is highly effective for basic compounds like protriptyline, offering a dual retention mechanism (ion exchange and reversed-phase) for superior cleanup of complex biological samples.[3]
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 100 mg/3 mL)
-
This compound standard solution
-
Biological matrix (plasma, serum)
-
50 mM Ammonium acetate buffer (pH 6.0)
-
Methanol
-
1 M Acetic acid
-
5% Ammonium hydroxide in methanol
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add the appropriate amount of this compound internal standard.
-
Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Vortex for 30 seconds and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[3]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a flow rate of approximately 1 mL/min.[3]
-
-
Washing:
-
Wash the cartridge sequentially with 1 mL of 50 mM ammonium acetate (pH 6.0), followed by 1 mL of 1 M acetic acid, and finally 1 mL of methanol to remove interferences.[3]
-
-
Elution:
-
Elute the analyte with 1-2 mL of 5% ammonium hydroxide in methanol.[3]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase (C18) SPE
This protocol utilizes a non-polar stationary phase and is a widely used alternative for the extraction of moderately non-polar compounds like protriptyline from aqueous matrices.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg/3 mL)
-
This compound standard solution
-
Biological matrix (plasma, serum)
-
Methanol
-
Deionized water
-
0.1% Trifluoroacetic acid (TFA) in water (optional, for pH adjustment)
-
5% Methanol in water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add the this compound internal standard.
-
Dilute with 1 mL of deionized water (or 0.1% TFA in water to adjust pH below the pKa of protriptyline, enhancing retention).
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 3 mL of methanol.[8]
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 2 mL of deionized water.[8]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 drop/second).[8]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase extraction of this compound.
Caption: Solid-Phase Extraction Workflow for Protriptyline-d3 HCl.
References
- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Protriptyline-D3 HCl (100 µg/mL) in Methanol [lgcstandards.com]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.cn]
- 4. The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Note: A Robust Protein Precipitation Method for the Quantification of Protriptyline in Human Plasma Using Protriptyline-d3 Hydrochloride by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression and other conditions.[1] Accurate quantification of protriptyline in plasma is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity. This application note details a simple, rapid, and reliable protein precipitation (PPT) method for the extraction of protriptyline from human plasma. The method employs Protriptyline-d3 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision in quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[2][3][4]
Principle of the Method
The core of this method is the efficient removal of plasma proteins, which can interfere with LC-MS/MS analysis. This is achieved by adding a water-miscible organic solvent, in this case, acetonitrile (ACN), to the plasma sample.[5][6] The ACN disrupts the hydration shell of the proteins, causing them to denature and precipitate out of the solution.
This compound is added to the ACN as an internal standard. Because it is chemically and physically almost identical to the analyte (protriptyline), it experiences similar extraction efficiencies and ionization effects in the mass spectrometer.[3] By calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved even if sample loss occurs during preparation.[7] Following precipitation, the sample is centrifuged, and the clear supernatant, containing the analyte and internal standard, is collected for analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Protriptyline HCl (Reference Standard)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18 MΩ·cm), Formic Acid (LC-MS Grade)
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Labware: 1.5 mL microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks, precision pipettes.
Equipment
-
Vortex mixer
-
Microcentrifuge or plate centrifuge (capable of >10,000 g)
-
LC-MS/MS System (e.g., Waters Xevo TQ-S micro coupled with an ACQUITY UPLC I-Class System or equivalent)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Protriptyline HCl and Protriptyline-d3 HCl in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Serially dilute the Protriptyline stock solution with 50:50 methanol/water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution (0.5 µg/mL): Dilute the Protriptyline-d3 HCl stock solution in acetonitrile to a final concentration of 0.5 µg/mL. This solution will also serve as the protein precipitating agent.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 20-200 ng/mL to cover the therapeutic range[8]) and QC samples (Low, Mid, High).
Sample Preparation Protocol
-
Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (0.5 µg/mL Protriptyline-d3 in acetonitrile). This maintains a 3:1 solvent-to-plasma ratio.[9]
-
Cap the tubes and vortex vigorously for 3 minutes at 1500 rpm to ensure complete mixing and protein precipitation.
-
Centrifuge the samples for 5 minutes at 16,100 g to pellet the precipitated proteins.[9]
-
Carefully transfer 25 µL of the clear supernatant to a 96-well plate.
-
Add 475 µL of water to each well.[9]
-
Seal the plate and vortex for 2 minutes at 1500 rpm.
-
Place the plate in the autosampler for LC-MS/MS analysis.
Data and Performance
LC-MS/MS Parameters
The following table outlines the typical instrument parameters for the analysis of protriptyline.
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 column (e.g., XSelect Premier HSS T3, 2.1 x 100 mm, 2.5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Protriptyline: Quantifier & Qualifier transitions should be optimized[9] |
| Protriptyline-d3: Quantifier & Qualifier transitions should be optimized |
Method Performance Characteristics
The following table summarizes the expected performance characteristics of the method, based on typical results for similar bioanalytical assays.[9][10]
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Calibration Range | e.g., 20 - 200 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
| Recovery | Consistent, reproducible, and >80% is desirable[5] |
Visualizations
References
- 1. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protriptyline plasma levels and antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
Application Note: Quantitative Analysis of Protriptyline in Human Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) using Protriptyline-d3 Hydrochloride as an Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of protriptyline, a tricyclic antidepressant, in human plasma. The method utilizes Gas Chromatography-Mass Spectrometry (GC/MS) with electron ionization (EI) and a stable isotope-labeled internal standard, Protriptyline-d3 Hydrochloride, for accurate quantification.[1] Sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by derivatization to improve the chromatographic properties of the analyte. The described method is highly selective and demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Protriptyline is a secondary amine tricyclic antidepressant (TCA) used in the management of major depressive disorder.[1] Therapeutic drug monitoring of protriptyline is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects. Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[2][3] For secondary amine TCAs like protriptyline, derivatization is often necessary to achieve satisfactory gas chromatographic analysis.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1][5] This application note provides a detailed protocol for the extraction, derivatization, and GC/MS analysis of protriptyline in human plasma.
Experimental Protocols
Materials and Reagents
-
Protriptyline Hydrochloride (Reference Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
n-Heptane (HPLC grade)
-
Isoamyl Alcohol (ACS grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Drug-free human plasma
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC/MS)
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
-
Spiking: To 1.0 mL of human plasma in a glass centrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of protriptyline working solution.
-
Alkalinization: Add 200 µL of 1 M Sodium Hydroxide to each tube and vortex for 30 seconds to mix.
-
Liquid-Liquid Extraction: Add 5 mL of an extraction solvent mixture of n-Heptane and Isoamyl Alcohol (98:2, v/v). Vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 3500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of MSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube tightly and heat at 70°C for 30 minutes.[8]
-
Final Sample: After cooling to room temperature, the sample is ready for GC/MS analysis.
GC/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent)[8][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8][9] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | |
| Protriptyline-TMS | m/z 258 (Quantifier), m/z 217 (Qualifier) |
| Protriptyline-d3-TMS | m/z 261 (Quantifier), m/z 220 (Qualifier) |
Results and Discussion
The developed GC/MS method provides excellent chromatographic separation and detection of the derivatized protriptyline and its deuterated internal standard. The use of a DB-5MS column results in sharp, symmetrical peaks with good resolution from endogenous plasma components. The retention time for the TMS-derivative of protriptyline is typically observed around 10.5 minutes under the specified conditions.
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL[8][9] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 92% - 108% |
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the tested range. The precision and accuracy were evaluated at low, medium, and high concentrations and were found to be within acceptable limits for bioanalytical methods.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the GC/MS analysis of protriptyline.
Conclusion
The GC/MS method described in this application note provides a reliable and sensitive approach for the quantitative determination of protriptyline in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The sample preparation procedure is straightforward, and the chromatographic conditions are optimized for robust performance. This method is well-suited for routine therapeutic drug monitoring and for supporting clinical and pharmacokinetic research involving protriptyline.
References
- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 0.1 mg/ml in Methanol (as free base) [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Protriptyline using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression and other conditions. Therapeutic drug monitoring (TDM) of protriptyline is crucial due to its narrow therapeutic window, significant inter-individual pharmacokinetic variability, and the potential for drug-drug interactions. TDM helps optimize dosing regimens to maximize therapeutic efficacy while minimizing the risk of toxicity. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices, offering high sensitivity, specificity, and accuracy. This document provides detailed application notes and protocols for the therapeutic drug monitoring of protriptyline in human plasma or serum using this advanced analytical technique.
Principle of the Method
This method employs isotope dilution mass spectrometry for the accurate quantification of protriptyline. A known concentration of a stable isotope-labeled internal standard (e.g., protriptyline-d3 or a structurally similar deuterated TCA like amitriptyline-d3) is added to the biological sample. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as this ratio remains constant even with variations in sample preparation recovery or instrument response.[1][2]
Experimental Workflow
The overall experimental workflow for the therapeutic drug monitoring of protriptyline using isotope dilution mass spectrometry is depicted below.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis of tricyclic antidepressants.[3][4][5]
Materials:
-
Human plasma or serum samples
-
Protriptyline analytical standard
-
Deuterated internal standard (e.g., Protriptyline-d3 or Amitriptyline-d3)
-
LC-MS grade acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow all samples and reagents to reach room temperature.
-
Pipette 100 µL of plasma or serum sample, calibration standards, and quality control samples into individual microcentrifuge tubes.
-
Add 20 µL of the internal standard working solution (containing a known concentration of the deuterated standard in methanol or acetonitrile) to each tube.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex mix each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted with the initial mobile phase if necessary.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Typical LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10-20% B, increase to 90-95% B over 3-5 minutes, hold for 1 minute, re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides typical MRM transitions for protriptyline and a suitable deuterated internal standard. It is essential to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Protriptyline | 264.2 | 105.1 | Optimized (e.g., 20-30) |
| Amitriptyline-d3 (IS) | 281.3 | 91.1 | Optimized (e.g., 20-30) |
Quantitative Data and Method Performance
The following tables summarize the expected quantitative performance of a validated isotope dilution LC-MS/MS method for protriptyline.
Table 1: Calibration and Linearity
| Parameter | Typical Value |
| Calibration Model | Linear, weighted by 1/x or 1/x² |
| Linearity Range | 5 - 500 ng/mL or 10 - 750 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 - 10 | < 15% | < 15% | 85 - 115% |
| Low QC | 25 - 30 | < 10% | < 10% | 90 - 110% |
| Mid QC | 100 - 150 | < 10% | < 10% | 90 - 110% |
| High QC | 350 - 400 | < 10% | < 10% | 90 - 110% |
Data presented are representative and should be established for each specific laboratory and method.[6][7][8][9]
Table 3: Therapeutic Range
| Analyte | Therapeutic Plasma/Serum Concentration (ng/mL) |
| Protriptyline | 70 - 250 |
Signaling Pathways and Logical Relationships
The logical relationship for ensuring accurate quantification in this method is based on the principle of isotope dilution, where the deuterated internal standard normalizes for variations in the analytical process.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of protriptyline in human plasma or serum. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these protocols and proper method validation will ensure the generation of high-quality data essential for optimizing patient care and advancing clinical research.
References
- 1. agilent.com [agilent.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. lcms.cz [lcms.cz]
- 7. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
Application Notes and Protocols for the Pharmacokinetic Study of Protriptyline Using Protriptyline-d3 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) study of the tricyclic antidepressant protriptyline, utilizing its stable isotope-labeled counterpart, Protriptyline-d3, as a tracer. This methodology allows for the precise and accurate determination of key pharmacokinetic parameters, offering valuable insights for drug development and clinical research.
Introduction
Protriptyline is a tricyclic antidepressant (TCA) primarily used in the management of depression.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled tracer, such as Protriptyline-d3, in conjunction with a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents a robust approach for detailed pharmacokinetic analysis.[2][3] Deuterated compounds are chemically almost identical to their non-deuterated counterparts but can be differentiated by mass spectrometry, allowing them to serve as excellent tracers for in-vivo studies.[3][4]
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters of protriptyline and Protriptyline-d3 following oral administration in a rat model. This data is for illustrative purposes to demonstrate the expected outcomes of a comparative pharmacokinetic study. Studies with other deuterated tricyclic antidepressants have shown that deuteration can lead to an improved pharmacokinetic profile, including increased maximum plasma concentration (Cmax), a longer half-life (t1/2), and greater overall drug exposure (AUC).[2][5]
| Parameter | Protriptyline (Mean ± SD) | Protriptyline-d3 (Mean ± SD) |
| Cmax (ng/mL) | 85.4 ± 15.2 | 102.1 ± 18.5 |
| Tmax (h) | 8.0 ± 2.5 | 8.5 ± 2.8 |
| AUC0-t (ng·h/mL) | 1850 ± 350 | 2450 ± 420 |
| AUC0-inf (ng·h/mL) | 2100 ± 410 | 2900 ± 480 |
| t1/2 (h) | 68.5 ± 12.3 | 85.2 ± 15.1 |
| CL/F (L/h/kg) | 0.25 ± 0.05 | 0.18 ± 0.04 |
| Vd/F (L/kg) | 22.8 ± 4.5 | 20.5 ± 4.1 |
Table 1: Hypothetical Pharmacokinetic Parameters of Protriptyline and Protriptyline-d3 in Rats. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Experimental Protocols
This section outlines a detailed protocol for a pharmacokinetic study of protriptyline using Protriptyline-d3 as a tracer in a rat model.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They should be acclimatized for at least one week before the experiment.
Drug Formulation and Administration
-
Formulation: Prepare a solution of protriptyline hydrochloride and Protriptyline-d3 hydrochloride in a suitable vehicle, such as sterile water or saline, for oral gavage. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (e.g., 5-10 mL/kg).[6]
-
Dosing: A single oral dose of a mixture of protriptyline and Protriptyline-d3 (e.g., 5 mg/kg of each) is administered to the rats via oral gavage.
Blood Sampling
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.[7][8]
-
Time Points: Collect blood at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma, which is then stored at -80°C until analysis.[7]
Bioanalytical Method: LC-MS/MS
This protocol outlines the simultaneous quantification of protriptyline and Protriptyline-d3 in rat plasma.
-
Thaw Samples: Thaw the plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of a precipitating solution (e.g., acetonitrile) containing an internal standard (e.g., a different deuterated tricyclic antidepressant like desipramine-d3).[9]
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column suitable for the separation of basic compounds.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for protriptyline, Protriptyline-d3, and the internal standard.
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA guidelines) for accuracy, precision, selectivity, sensitivity, linearity, and stability.[10][11][12][13][14]
Pharmacokinetic Analysis
The plasma concentration-time data for both protriptyline and Protriptyline-d3 will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters listed in Table 1.
Mandatory Visualizations
Mechanism of Action of Protriptyline
Protriptyline, a tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine at the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.[5][13][15] To a lesser extent, it also affects serotonin reuptake.[13][15]
Caption: Mechanism of action of protriptyline.
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic study of protriptyline using Protriptyline-d3 as a tracer.
Caption: Experimental workflow for the pharmacokinetic study.
References
- 1. Protriptyline - Wikipedia [en.wikipedia.org]
- 2. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioscientia.de [bioscientia.de]
- 5. researchgate.net [researchgate.net]
- 6. research.unsw.edu.au [research.unsw.edu.au]
- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. accp1.org [accp1.org]
- 14. fda.gov [fda.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Bioanalytical Method for Tricyclic Antidepressants in Human Plasma by LC-MS/MS using Deuterated Internal Standards
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive bioanalytical method for the simultaneous quantification of five common tricyclic antidepressants (TCAs) in human plasma: Amitriptyline, Nortriptyline, Imipramine, Desipramine, and Protriptyline. The method utilizes a simple and efficient protein precipitation for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Each analyte is quantified using its corresponding deuterated internal standard, including Protriptyline-d3, to ensure high accuracy and precision. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Tricyclic antidepressants have been a cornerstone in the treatment of major depressive disorder for decades.[1] Their therapeutic efficacy is well-established, but they are also associated with a narrow therapeutic window and significant inter-individual pharmacokinetic variability. Therefore, the monitoring of plasma concentrations of TCAs is crucial for optimizing dosage, ensuring patient compliance, and minimizing the risk of toxicity.[2]
This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of Amitriptyline, Nortriptyline, Imipramine, Desipramine, and Protriptyline in human plasma. The use of stable isotope-labeled internal standards, including Protriptyline-d3, provides a reliable means of quantification.[3][4][5]
Mechanism of Action of Tricyclic Antidepressants
Tricyclic antidepressants exert their therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][6] This blockage of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Additionally, TCAs can interact with other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side-effect profile.[1][7]
Mechanism of action of tricyclic antidepressants.
Experimental Protocols
Materials and Reagents
-
Analytes: Amitriptyline, Nortriptyline, Imipramine, Desipramine, Protriptyline
-
Internal Standards: Amitriptyline-d3, Nortriptyline-d3, Imipramine-d3, Desipramine-d3, Protriptyline-d3
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Human plasma (drug-free)
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing Amitriptyline-d3, Nortriptyline-d3, Imipramine-d3, Desipramine-d3, and Protriptyline-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample preparation workflow.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
3.0 min: 80% B
-
3.1 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 20% B
-
5.0 min: 20% B
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amitriptyline | 278.2 | 91.1 | 35 |
| Nortriptyline | 264.2 | 91.1 | 30 |
| Imipramine | 281.2 | 86.1 | 25 |
| Desipramine | 267.2 | 72.1 | 28 |
| Protriptyline | 264.2 | 105.1 | 32 |
| Amitriptyline-d3 | 281.2 | 91.1 | 35 |
| Nortriptyline-d3 | 267.2 | 91.1 | 30 |
| Imipramine-d3 | 284.2 | 89.1 | 25 |
| Desipramine-d3 | 270.2 | 72.1 | 28 |
| Protriptyline-d3 | 267.2 | 105.1 | 32 |
Method Validation
The method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).
Linearity
The calibration curves were linear over the concentration range of 1 to 500 ng/mL for all analytes, with a coefficient of determination (r²) greater than 0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Amitriptyline | 1 - 500 | > 0.998 |
| Nortriptyline | 1 - 500 | > 0.997 |
| Imipramine | 1 - 500 | > 0.998 |
| Desipramine | 1 - 500 | > 0.996 |
| Protriptyline | 1 - 500 | > 0.997 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations: low (5 ng/mL), medium (50 ng/mL), and high (400 ng/mL). The results are summarized below.
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Amitriptyline | 5 | 4.8 | 6.2 | 102.5 |
| 50 | 3.1 | 4.5 | 98.9 | |
| 400 | 2.5 | 3.8 | 101.1 | |
| Nortriptyline | 5 | 5.2 | 6.8 | 97.8 |
| 50 | 3.5 | 4.9 | 100.3 | |
| 400 | 2.8 | 4.1 | 99.2 | |
| Imipramine | 5 | 4.5 | 5.9 | 103.1 |
| 50 | 2.9 | 4.2 | 99.5 | |
| 400 | 2.3 | 3.5 | 100.8 | |
| Desipramine | 5 | 5.5 | 7.1 | 96.5 |
| 50 | 3.8 | 5.2 | 101.7 | |
| 400 | 3.0 | 4.4 | 98.6 | |
| Protriptyline | 5 | 5.0 | 6.5 | 101.2 |
| 50 | 3.3 | 4.7 | 99.0 | |
| 400 | 2.6 | 3.9 | 100.5 |
Lower Limit of Quantification (LLOQ)
The LLOQ for all analytes was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable precision and accuracy.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the simultaneous quantification of five tricyclic antidepressants in human plasma. The simple protein precipitation sample preparation and the use of deuterated internal standards ensure high throughput and accurate results, making this method well-suited for routine therapeutic drug monitoring and clinical research applications.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Protriptyline-d3 Hydrochloride in LC-MS
Welcome to the technical support center for the effective use of Protriptyline-d3 Hydrochloride as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] These effects are a significant concern in quantitative LC-MS as they can result in inaccurate measurements of analyte concentrations.[1]
Q2: What causes matrix effects?
A2: Matrix effects are primarily caused by competition for ionization between the analyte and co-eluting matrix components within the mass spectrometer's ion source.[1] Key contributing factors include:
-
Competition for Charge: Endogenous compounds in the sample can compete with the analyte for available protons or charge, thereby reducing the analyte's ionization.[1]
-
Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the electrospray ionization (ESI) droplets. This hinders solvent evaporation and suppresses the release of gas-phase analyte ions.
-
Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions that have already formed.[2]
Q3: How does this compound, as a deuterated internal standard, help minimize matrix effects?
A3: this compound is a stable isotope-labeled (SIL) analog of protriptyline, where three hydrogen atoms have been replaced by deuterium.[3] Since they are chemically almost identical, this compound and protriptyline have nearly the same physicochemical properties. This ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be compensated for, leading to more accurate and reliable quantification.[4]
Q4: Can a deuterated internal standard like this compound completely eliminate matrix effects?
A4: While highly effective, a deuterated internal standard may not completely eliminate inaccuracies caused by matrix effects, especially when the matrix effect is severe. It is crucial to verify the purity of the SIL internal standard, as any presence of the non-labeled analyte can lead to artificially inflated concentration measurements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Protriptyline and/or Protriptyline-d3 HCl | Sub-optimal chromatographic conditions. | Optimize the mobile phase composition, gradient slope, and flow rate to improve peak shape. Ensure the pH of the mobile phase is appropriate for the analyte. |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| Significant Ion Suppression or Enhancement Despite Using an Internal Standard | High concentration of matrix components. | Implement more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][5] |
| Co-elution of a highly suppressive matrix component. | Adjust the chromatographic method to separate the analyte and internal standard from the interfering peak.[2] This can be achieved by modifying the gradient or changing the stationary phase. | |
| Inappropriate concentration of the internal standard. | Optimize the concentration of this compound to be within the linear range of the assay and comparable to the expected analyte concentration.[1] | |
| Inconsistent Internal Standard Response Across Samples | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Degradation of the internal standard. | Prepare fresh internal standard working solutions. Store stock solutions under appropriate conditions (e.g., protected from light, at a specified temperature) to prevent degradation. | |
| Protriptyline-d3 HCl Does Not Co-elute with Protriptyline | "Deuterium isotope effect" on reversed-phase columns. | While generally minimal, a slight chromatographic shift can occur. If significant, a minor adjustment to the mobile phase composition or gradient may be necessary to ensure co-elution. |
Experimental Protocols
Protocol 1: Post-Column Infusion Test to Qualitatively Assess Matrix Effects
This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
-
Preparation: Prepare a standard solution of Protriptyline and this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infusion: Infuse this standard solution directly into the mass spectrometer's ion source at a low, constant flow rate (e.g., 10-20 µL/min) using a syringe pump.[1]
-
Injection: Once a stable baseline signal is achieved for both the analyte and the internal standard, inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused standards throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[1] This information can be used to adjust the chromatography to move the analyte peak away from these regions.
Protocol 2: Quantitative Assessment of Matrix Factor
This protocol quantifies the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Protriptyline and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix samples first. Then, spike the extracted matrix with the same concentrations of Protriptyline and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with Protriptyline and this compound before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the LC-MS method.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte MF) / (Internal Standard MF). An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data
| Analyte | Matrix Factor (MF) | Recovery (RE) | IS-Normalized Matrix Factor |
| Protriptyline | 0.75 | 85% | 0.98 |
| Protriptyline-d3 HCl | 0.76 | 86% | N/A |
This table illustrates a scenario where both the analyte and internal standard experience similar ion suppression (MF < 1), and the IS-Normalized MF close to 1 demonstrates effective compensation.
Visualizations
Caption: Workflow for quantitative assessment of matrix effects.
Caption: Troubleshooting decision tree for inconsistent LC-MS results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. longdom.org [longdom.org]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
addressing isotopic back-exchange with deuterated protriptyline
Welcome to the technical support center for deuterated protriptyline. This resource is designed for researchers, scientists, and drug development professionals utilizing deuterated protriptyline as an internal standard in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on mitigating isotopic back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern when using deuterated protriptyline?
Isotopic back-exchange is a chemical reaction where a deuterium atom on your deuterated protriptyline internal standard is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent or the biological matrix.[1][2] This is a critical issue in quantitative analysis because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte (protriptyline) concentration in your sample.[1] In cases of significant back-exchange, the deuterated standard can be converted to the unlabeled analyte, potentially creating a "false positive" signal.[2]
Q2: Which deuterium labels on protriptyline are most susceptible to back-exchange?
Deuterium atoms are more likely to exchange if they are in chemically labile positions. While protriptyline-d3 is commercially available, the exact location of the deuterium atoms is crucial.[3][4] Generally, for molecules like tricyclic antidepressants, labels on heteroatoms (like nitrogen) are highly susceptible to exchange. Deuterium atoms on aromatic rings or stable carbon positions are less likely to exchange.[5] Always review the certificate of analysis for your deuterated standard to identify the location of the deuterium labels.
Q3: What are the primary experimental factors that promote isotopic back-exchange of deuterated protriptyline?
Several factors can influence the rate of back-exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is often at its minimum in a slightly acidic pH range (around pH 2.5-3).[5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][5] It is crucial to keep samples and standards cool.
-
Solvent Composition: Protic solvents like water and methanol can readily donate protons and facilitate back-exchange. Aprotic solvents such as acetonitrile are preferred for storing stock solutions.[1]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high temperature, non-optimal pH), the greater the extent of back-exchange.
Q4: I am observing a gradual decrease in the signal of my deuterated protriptyline internal standard throughout an analytical run. Could this be due to back-exchange?
Yes, a progressive loss of the deuterated internal standard signal during an analytical run, especially when samples are held in an autosampler for extended periods, can be a strong indicator of back-exchange.[1] This can occur if the mobile phase composition or the sample matrix promotes the exchange of deuterium for hydrogen. To confirm this, a stability study should be performed by incubating the deuterated protriptyline in the mobile phase or sample matrix at the autosampler temperature and analyzing it at different time points.[1]
Q5: My calibration curve for protriptyline is non-linear, especially at lower concentrations. Could my deuterated internal standard be the issue?
While there can be several reasons for non-linearity, issues with the deuterated internal standard can be a contributing factor. If the internal standard is undergoing back-exchange, its concentration is not constant across the calibration curve, leading to inaccuracies. Another potential issue is the presence of unlabeled protriptyline as an impurity in the deuterated standard, which can disproportionately affect the lower end of the calibration curve.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantification of Protriptyline
Symptoms:
-
Poor precision and accuracy in quality control (QC) samples.
-
High variability between replicate injections.
-
Drifting calibration curve parameters.
Possible Cause:
-
Unrecognized isotopic back-exchange of deuterated protriptyline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantification.
Issue 2: Appearance of Unlabeled Protriptyline Peak in Internal Standard Solution
Symptoms:
-
A small peak is observed at the retention time and mass transition of unlabeled protriptyline when injecting a solution of only the deuterated standard.
Possible Causes:
-
Isotopic back-exchange has occurred during storage or sample preparation.
-
The deuterated internal standard contains unlabeled protriptyline as an impurity from synthesis.
Troubleshooting Steps:
-
Verify Purity: Analyze a freshly prepared solution of the deuterated protriptyline standard. If a peak for the unlabeled analyte is present, it indicates an impurity in the standard. Contact the supplier for the certificate of analysis and information on isotopic purity.
-
Assess Back-Exchange: If the peak for the unlabeled analyte grows over time or is present in older solutions but not fresh ones, this points to back-exchange. Review your storage and handling procedures. Ensure stock solutions are stored in an aprotic solvent at a low temperature (-20°C or colder).
Data Presentation
The following table provides an illustrative example of the expected impact of pH and temperature on the back-exchange of a deuterated tricyclic antidepressant like protriptyline over a 24-hour period in an aqueous buffer. Note: This is representative data, and actual back-exchange rates for deuterated protriptyline should be determined experimentally.
| Condition | pH | Temperature (°C) | Incubation Time (hours) | % Back-Exchange (Illustrative) |
| 1 | 2.5 | 4 | 24 | < 2% |
| 2 | 7.0 | 4 | 24 | 5 - 10% |
| 3 | 8.5 | 4 | 24 | 15 - 25% |
| 4 | 7.0 | 25 | 24 | 20 - 30% |
Experimental Protocols
Protocol 1: Stability Assessment of Deuterated Protriptyline in Solution
Objective: To determine the stability of deuterated protriptyline and the extent of back-exchange under various experimental conditions (e.g., different solvents, pH, and temperatures).
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of deuterated protriptyline in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare Test Solutions: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in different solutions to be tested. These may include:
-
Mobile Phase A and B
-
Reconstitution solvent
-
Blank biological matrix extract at different pH values (e.g., pH 3, 7, 9)
-
-
Incubate Samples: Aliquot the test solutions into separate vials for each time point and temperature condition. A typical experiment might involve incubation at:
-
4°C (refrigerator/autosampler temperature)
-
Room temperature (~25°C)
-
-
Analyze at Time Points: Analyze the samples by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Data Analysis:
-
Monitor the peak area of the deuterated protriptyline. A significant decrease over time indicates instability.
-
Monitor for the appearance and increase in the peak area of unlabeled protriptyline.
-
Calculate the percentage of back-exchange at each time point by comparing the peak area of the newly formed unlabeled protriptyline to the initial total peak area of the deuterated standard.
-
Caption: Experimental workflow for stability assessment.
Protocol 2: Bioanalytical Method Using Deuterated Protriptyline
This protocol provides a general framework for the quantitative analysis of protriptyline in human plasma using deuterated protriptyline as an internal standard, with considerations to minimize back-exchange.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 25 µL of deuterated protriptyline internal standard working solution (in methanol).
-
Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with a weak organic solvent.
-
Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen at a low temperature (< 40°C).
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water (to maintain an acidic pH and minimize back-exchange on-column).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate protriptyline from matrix components.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor at least two transitions for both protriptyline and deuterated protriptyline.
-
-
Caption: Bioanalytical workflow for protriptyline analysis.
References
Technical Support Center: Optimizing Protriptyline and Protriptyline-d3 Analysis
Welcome to the Technical Support Center for the chromatographic analysis of protriptyline and its deuterated analog, protriptyline-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak shape (tailing or fronting) when analyzing protriptyline and its d3-analog?
A1: Poor peak shape for protriptyline, a basic compound, and its d3-analog is often due to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of protriptyline, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of protriptyline, the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion or splitting.[2][3][4]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion and broadening.
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes.
Q2: What is the ideal mobile phase pH for analyzing protriptyline?
A2: For basic compounds like protriptyline, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[5] Operating at a low pH (e.g., pH 2.5-3.5) will ensure that the silanol groups on the column are protonated and less likely to interact with the protonated protriptyline, thus reducing peak tailing.[1]
Q3: Can the choice of organic modifier in the mobile phase affect my results?
A3: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence selectivity and peak shape. Acetonitrile generally has a lower viscosity and can provide sharper peaks. However, methanol can sometimes offer different selectivity for closely eluting compounds. It is recommended to evaluate both during method development to determine the optimal choice for your specific separation.
Q4: When should I consider using a different type of HPLC column?
A4: If you are consistently observing poor peak shape with a standard C18 column, especially significant tailing, it may be beneficial to switch to a column with a different stationary phase. A phenyl-hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of protriptyline.[6][7][8] Additionally, using a column with a positive charge surface can improve the peak shape of basic analytes.[3]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues with peak shape and resolution for protriptyline and its d3-analog.
Guide 1: Addressing Peak Tailing
Peak tailing is a common issue for basic compounds like protriptyline. The following workflow can help identify and resolve the root cause.
References
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. halocolumns.com [halocolumns.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Mass Spectrometry for Protriptyline-d3 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protriptyline-d3 Hydrochloride in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered ideal for mass spectrometry-based quantification?
A1: Deuterated standards are considered the 'gold standard' for internal standards in mass spectrometry.[1] This is because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1]
Q2: What are the key mass spectrometry parameters to begin with for this compound analysis?
A2: A good starting point for method development is to use electrospray ionization in positive ion mode (ESI+). Key parameters to optimize include the precursor ion (m/z), product ions (m/z), cone voltage, and collision energy. For this compound, the precursor ion will be higher than that of protriptyline due to the deuterium labeling.
Q3: I am observing a poor signal or no signal for my this compound internal standard. What are the possible causes?
A3: Several factors could lead to a poor or absent signal for your internal standard. These include incorrect concentration of the working solution, degradation of the standard during storage, inefficient ionization, or an instrument that is not properly tuned or calibrated.[1] It is also important to ensure that the mass spectrometer is set to monitor the correct m/z for the deuterated standard.
Q4: My deuterated internal standard appears to be losing its deuterium labels. What could be the cause and how can I prevent this?
A4: The loss of deuterium, known as H/D exchange, can happen if the deuterium atoms are in chemically unstable positions on the molecule. This exchange can be promoted by acidic or basic conditions in your sample or mobile phase, or even within the mass spectrometer's ion source.[2] To mitigate this, review the certificate of analysis to confirm the stability of the deuterium labels, maintain a neutral pH for your samples and mobile phases, and optimize the ion source temperature to avoid excessively high temperatures.[2]
Q5: The chromatographic peak for this compound is eluting slightly earlier than the unlabeled protriptyline. Is this normal?
A5: Yes, this is a known phenomenon referred to as the "isotope effect".[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] This is generally not a concern as long as the peaks are well-defined and integrated consistently.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Inefficient ionization of the internal standard. | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[1] |
| Incorrect MRM transition being monitored. | Verify the precursor and product ion m/z values for this compound. The precursor will be [M+H]+. | |
| Degradation of the standard. | Prepare a fresh stock solution from the original standard. Check storage conditions.[1] | |
| Inconsistent Analyte/Internal Standard Response Ratio | Deuterium exchange with the solvent or matrix. | Ensure the deuterium labels are on stable positions of the molecule. Avoid highly acidic or basic mobile phases if the labels are labile.[1][4] |
| Matrix effects affecting the analyte and internal standard differently. | Adjust chromatographic conditions to ensure the analyte and internal standard co-elute as closely as possible.[1] Optimize the sample preparation method to remove interfering matrix components. | |
| Isotopic interference from the analyte. | Check for any contribution from the natural isotopic abundance of the unlabeled analyte to the internal standard's signal, especially if using a low-resolution instrument.[2] | |
| Peak Tailing or Broadening | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column is not overloaded. |
| Inappropriate sample solvent. | The sample solvent should be compatible with the initial mobile phase conditions to ensure good peak shape. | |
| Carryover | Contamination from a previous high-concentration sample. | Inject blank samples after high-concentration samples to assess for carryover. Optimize the autosampler wash procedure. |
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often sufficient for the extraction of protriptyline from plasma or serum.[5][6]
-
To 50 µL of plasma/serum sample, add 150 µL of acetonitrile containing the this compound internal standard.[6][7]
-
Vortex the mixture for 3 minutes to precipitate the proteins.[6][7]
-
Centrifuge the sample at high speed (e.g., 16,100 x g) for 2 minutes.[6][7]
-
Transfer a portion of the supernatant to a clean vial or 96-well plate.
-
Dilute the supernatant with water prior to injection if necessary.[6][7]
LC-MS/MS Method
The following is a representative LC-MS/MS method for the analysis of protriptyline. The parameters for this compound would be similar, with an adjustment for the mass-to-charge ratio.
-
LC System: A UPLC or HPLC system capable of binary gradients.
-
Column: A C18 column, such as an XTerra MS C18, 2.1 x 20 mm, 3.5 µm, is a suitable choice.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.
-
Mobile Phase B: Methanol with 10 mM Ammonium Bicarbonate, pH 10.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/Hr.
-
Desolvation Gas Flow: 550 L/Hr.
-
Collision Gas: Argon.
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Protriptyline | 264.0 | 191.1 | 60 | 25 | |
| Protriptyline-d3 | ~267.0 | ~191.1 or other stable fragment | To be optimized | To be optimized |
Note: The exact m/z for this compound will depend on the location of the deuterium atoms. The product ion may or may not shift depending on whether the deuterium atoms are retained in the fragment.
Visualizations
Caption: Troubleshooting workflow for Protriptyline-d3 MS signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Poor Recovery of Protriptyline-d3
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the sample extraction of Protriptyline-d3. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Protriptyline-d3 and why is it used as an internal standard?
Protriptyline-d3 is a deuterated form of Protriptyline, a tricyclic antidepressant.[1][2] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS, GC-MS).[1][2] Stable isotope-labeled internal standards like Protriptyline-d3 are ideal because they have nearly identical chemical and physical properties to the unlabeled analyte (Protriptyline). This similarity allows them to co-elute chromatographically and experience similar ionization efficiency and extraction recovery, which helps to correct for variability during sample preparation and analysis.
Q2: What are the common causes of poor recovery for a deuterated internal standard like Protriptyline-d3?
Poor recovery of Protriptyline-d3 can stem from several factors throughout the sample preparation workflow. These can be broadly categorized into issues with the extraction procedure (Solid-Phase Extraction or Liquid-Liquid Extraction), the stability of the internal standard itself, and matrix effects.
Q3: Is Protriptyline-d3 stable during sample storage and extraction?
Protriptyline hydrochloride is reported to be reasonably stable in light, air, and heat under typical laboratory conditions.[3] However, the stability of deuterated internal standards can be compromised under certain conditions. A primary concern is the potential for hydrogen-deuterium (H-D) exchange, where the deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can be more likely to occur under strongly acidic or basic conditions and at elevated temperatures. It is crucial to evaluate the stability of Protriptyline-d3 in your specific sample matrix and storage conditions.
Troubleshooting Guides
Poor recovery of your Protriptyline-d3 internal standard can significantly impact the accuracy and reliability of your analytical data. The following sections provide a systematic approach to identifying and resolving the root cause of this issue.
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE can occur at various stages of the process. The following table outlines potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Improper Sorbent Conditioning/Equilibration | The SPE sorbent is not properly wetted, leading to inconsistent interaction with the sample and internal standard. | - Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample loading solvent. |
| Inappropriate Sorbent Chemistry | The chosen SPE sorbent (e.g., C18, mixed-mode) may not have the optimal retention mechanism for Protriptyline. | - For tricyclic antidepressants, mixed-mode sorbents (e.g., C8-SCX) often provide better retention and cleaner extracts compared to standard reversed-phase sorbents like C8.[4] - Consider the pKa of Protriptyline and adjust the sample pH to ensure optimal retention on the chosen sorbent. |
| Sample Overload | The amount of sample or analyte loaded onto the SPE cartridge exceeds its binding capacity. | - Reduce the sample volume or dilute the sample prior to loading. - Use an SPE cartridge with a larger sorbent mass. |
| Incorrect Wash Solvent | The wash solvent is too strong, causing premature elution of the Protriptyline-d3. | - Use a weaker wash solvent (e.g., lower percentage of organic solvent). - Ensure the pH of the wash solvent is optimized to retain the analyte on the sorbent. |
| Incomplete Elution | The elution solvent is not strong enough to completely desorb the Protriptyline-d3 from the sorbent. | - Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, addition of a modifier like ammonia or formic acid). - Increase the volume of the elution solvent. - Perform a second elution step to ensure complete recovery. |
| Analyte Breakthrough | The internal standard does not bind to the sorbent and is lost in the flow-through. | - Analyze the flow-through and wash fractions to confirm the loss of Protriptyline-d3. - Re-evaluate the sorbent chemistry and loading conditions (pH, solvent strength). |
Liquid-Liquid Extraction (LLE) Troubleshooting
Inconsistent recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
| Potential Cause | Description | Recommended Solution(s) |
| Incorrect Extraction Solvent | The organic solvent used does not efficiently extract Protriptyline from the aqueous sample matrix. | - For tricyclic antidepressants, solvents like n-hexane or ethyl acetate are commonly used.[5][6] - A mixture of solvents can sometimes improve extraction efficiency. |
| Suboptimal pH | The pH of the aqueous phase is not optimal for partitioning Protriptyline into the organic phase. | - Protriptyline is a basic compound. Adjusting the pH of the aqueous sample to be basic (typically pH 9-10) will neutralize the amine group and promote its extraction into an organic solvent. |
| Emulsion Formation | An emulsion forms at the interface between the aqueous and organic layers, preventing clean phase separation. | - Centrifuge the sample to break the emulsion. - Add salt ("salting out") to the aqueous phase to increase its polarity and facilitate phase separation. - Gently rock or invert the sample instead of vigorous shaking. |
| Incomplete Phase Separation | Some of the organic phase containing the analyte is left behind with the aqueous phase. | - Allow sufficient time for the phases to separate completely. - Use a phase separation filter paper. |
| Analyte Back-Extraction | If a back-extraction step is used, the pH of the aqueous phase may not be optimal for transferring the analyte back from the organic phase. | - For back-extraction into an acidic aqueous phase, ensure the pH is sufficiently low to protonate the amine group of Protriptyline. |
Experimental Protocols
Below are example protocols for the extraction of tricyclic antidepressants, including Protriptyline, from biological matrices. These should be optimized for your specific application.
Detailed Solid-Phase Extraction (SPE) Protocol for Protriptyline in Serum
This protocol is adapted from a method using a mixed-mode (C8-SCX) sorbent, which has shown high efficiency for tricyclic antidepressants.[4]
-
Sample Pre-treatment: To 1 mL of serum, add an appropriate amount of Protriptyline-d3 internal standard solution. Add 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode C8-SCX SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Detailed Liquid-Liquid Extraction (LLE) Protocol for Protriptyline in Urine
This protocol is a general method for the extraction of basic drugs from urine and should be optimized.
-
Sample Preparation: To 2 mL of urine, add an appropriate amount of Protriptyline-d3 internal standard solution. Add 200 µL of 5 M sodium hydroxide to adjust the pH to >10. Vortex for 30 seconds.
-
Extraction: Add 5 mL of n-hexane (or another suitable organic solvent like ethyl acetate). Cap the tube and gently mix by inversion for 10 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Visualizing the Troubleshooting Workflow
A logical approach is crucial for efficiently diagnosing the cause of poor recovery. The following diagram illustrates a typical troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor recovery of Protriptyline-d3.
References
Technical Support Center: Managing Ion Suppression/Enhancement with Protriptyline-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Protriptyline-d3 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression/enhancement and why is it a concern in LC-MS/MS bioanalysis?
A1: Ion suppression or enhancement refers to the alteration of the ionization efficiency of a target analyte by co-eluting components from the sample matrix.[1][2] This phenomenon can lead to a decreased (suppression) or increased (enhancement) signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the assay.[3] In bioanalysis, matrix components such as phospholipids, salts, and endogenous metabolites are common causes of these effects.[4]
Q2: How does Protriptyline-d3 help in managing ion suppression and enhancement?
A2: Protriptyline-d3 is a stable isotope-labeled internal standard (SIL-IS) of protriptyline. Because it is chemically and structurally nearly identical to the analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization.[5][6] Therefore, it is assumed to experience the same degree of ion suppression or enhancement as the unlabeled protriptyline. By adding a known amount of Protriptyline-d3 to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus compensating for the matrix effects and ensuring accurate and precise results.[1]
Q3: Can Protriptyline-d3 completely eliminate ion suppression?
A3: Protriptyline-d3 does not eliminate the root cause of ion suppression, which is the presence of interfering matrix components.[2] Instead, it compensates for the variability in signal intensity caused by these interferences. The underlying assumption is that both the analyte and the SIL-IS are affected equally. Therefore, it is crucial to ensure co-elution of protriptyline and Protriptyline-d3.[7]
Q4: What should I do if I observe a chromatographic shift between protriptyline and Protriptyline-d3?
A4: A slight separation between the analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect. If this shift is significant, they may not experience the same degree of ion suppression, leading to inaccurate results. To address this, you can try optimizing the chromatographic conditions, such as modifying the mobile phase composition, gradient profile, or using a different analytical column to achieve better co-elution.
Q5: What are potential sources of variability in the Protriptyline-d3 signal?
A5: Variability in the internal standard signal can arise from several factors, including inconsistent sample preparation, errors in pipetting, degradation of the internal standard, or instrumental issues. It is important to monitor the absolute peak area of Protriptyline-d3 across all samples in a run. A significant trend or high variability in the internal standard response may indicate a problem with the assay that needs to be investigated.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
| Possible Cause | Recommended Action |
| Significant Ion Suppression/Enhancement | Verify co-elution of protriptyline and Protriptyline-d3. If a chromatographic shift is observed, optimize the LC method. Perform a post-column infusion experiment to identify regions of significant ion suppression and adjust the chromatography to move the analyte peak away from these regions. |
| Inconsistent Matrix Effects | Evaluate the matrix effect across at least six different lots of the biological matrix. If significant lot-to-lot variability is observed, a more robust sample preparation method, such as solid-phase extraction (SPE), may be required to remove interfering components. |
| Internal Standard Preparation Error | Prepare fresh stock and working solutions of Protriptyline-d3. Verify the concentration and purity of the internal standard. |
| Analyte-Internal Standard Crosstalk | Check for isotopic contributions between the analyte and internal standard mass channels. If significant, select different MRM transitions or adjust the integration parameters. |
Issue 2: Low or No Signal for Protriptyline and/or Protriptyline-d3
| Possible Cause | Recommended Action |
| Extreme Ion Suppression | Dilute the sample extract to reduce the concentration of matrix components. Improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE). Optimize the ion source parameters (e.g., temperature, gas flows, and spray voltage). |
| Sample Preparation Issues | Review the sample extraction protocol for potential sources of analyte/internal standard loss. Ensure complete evaporation and reconstitution if these steps are used. |
| Instrumental Problems | Check the LC-MS/MS system for leaks, clogs, or a dirty ion source. Perform a system suitability test with a neat standard solution to verify instrument performance. |
| Degradation of Analyte/Internal Standard | Investigate the stability of protriptyline and Protriptyline-d3 in the sample matrix and during storage conditions. |
Quantitative Data Summary
The following table provides a hypothetical comparison of results for the analysis of protriptyline in human plasma with and without the use of Protriptyline-d3 as an internal standard to illustrate the impact of ion suppression.
Table 1: Impact of Ion Suppression on Protriptyline Quantification
| Sample ID | Nominal Conc. (ng/mL) | Calculated Conc. without IS (ng/mL) | % Bias without IS | Calculated Conc. with Protriptyline-d3 (ng/mL) | % Bias with Protriptyline-d3 |
| QC Low | 5 | 3.2 | -36% | 4.9 | -2% |
| QC Mid | 50 | 38.5 | -23% | 51.5 | +3% |
| QC High | 200 | 162.0 | -19% | 195.0 | -2.5% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of protriptyline from human plasma.
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of Protriptyline-d3 internal standard working solution (e.g., 250 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Analysis
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Protriptyline: Q1/Q3 (e.g., 264.2 -> 105.1), Protriptyline-d3: Q1/Q3 (e.g., 267.2 -> 108.1) |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of protriptyline using Protriptyline-d3.
Caption: A logical troubleshooting guide for inaccurate or imprecise results.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Nuances of Isotope Co-elution: A Technical Guide for Protriptyline and Protriptyline-d3 Analysis
Technical Support Center
For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for the quantification of protriptyline, ensuring the co-elution of the analyte and its deuterated internal standard, Protriptyline-d3, is paramount for data accuracy and reliability. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of protriptyline and Protriptyline-d3 critical for my analysis?
A1: Co-elution is essential for the accurate quantification of protriptyline using the stable isotope dilution method. The underlying principle is that the analyte and its deuterated internal standard (IS) behave identically during sample preparation, chromatography, and ionization. If they separate chromatographically, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to an inaccurate analyte-to-IS ratio and compromising the reliability of the quantitative results.
Q2: What is the "isotope effect" and how does it affect the chromatography of protriptyline and Protriptyline-d3?
A2: The isotope effect in chromatography refers to the phenomenon where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, it is common for the deuterated standard (Protriptyline-d3) to elute slightly earlier than the native analyte (protriptyline).
Q3: Can I still obtain accurate results if there is a slight separation between my protriptyline and Protriptyline-d3 peaks?
A3: While perfect co-elution is ideal, a small, consistent, and minimal separation may be acceptable if it does not lead to differential matrix effects. However, any degree of separation increases the risk of inaccurate results. It is crucial to validate the method thoroughly by assessing the impact of the separation on accuracy and precision across the calibration range and in different matrix lots.
Q4: Are there alternatives to Protriptyline-d3 if I cannot achieve co-elution?
A4: If co-elution proves challenging, you could consider using a different stable isotope-labeled internal standard, such as one incorporating ¹³C or ¹⁵N. These heavier isotopes typically have a negligible impact on the physicochemical properties of the molecule and are less prone to the chromatographic isotope effect. However, these are often more expensive and may not be as readily available.
Troubleshooting Guide: Achieving Co-elution
Separation between protriptyline and Protriptyline-d3 is a common hurdle. This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Assessment
The first step is to confirm the degree of separation. Overlay the chromatograms of the analyte and the internal standard to visualize the retention time difference.
Chromatographic Parameter Optimization
If separation is observed, systematically adjust the following chromatographic parameters. It is recommended to change only one parameter at a time to clearly assess its impact.
1. Gradient Profile Modification:
A common and effective strategy is to adjust the gradient slope. A shallower gradient can often improve the co-elution of closely related compounds.
-
Action: Decrease the rate of change of the organic mobile phase concentration over time. For example, if your gradient runs from 30% to 70% organic in 5 minutes, try extending that segment to 7 or 10 minutes.
2. Mobile Phase Composition Adjustment:
Subtle changes in the mobile phase can alter selectivity.
-
Action:
-
Organic Modifier: If using acetonitrile, try substituting it with methanol, or use a mixture of the two. Methanol can offer different selectivity for polar compounds.
-
Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like protriptyline. Small adjustments to the pH can alter the degree of ionization and interaction with the stationary phase. Experiment with slight modifications to the formic acid or ammonium formate concentration.
-
3. Column Temperature Variation:
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Action: Evaluate the separation at different column temperatures, for example, in 5°C increments (e.g., 30°C, 35°C, 40°C).
4. Stationary Phase Chemistry:
If the above adjustments do not yield the desired co-elution, the column chemistry may not be suitable.
-
Action: Experiment with a different stationary phase. If you are using a standard C18 column, consider a C8, Phenyl-Hexyl, or an embedded polar group (PEG) column. These phases offer different retention mechanisms and selectivities.
Experimental Protocols & Data
Below are example starting conditions for the analysis of protriptyline that can be used as a baseline for troubleshooting.
Table 1: Example UPLC-MS/MS Conditions for Protriptyline Analysis
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class FL System |
| Column | Waters XSelect Premier HSS T3, 2.5 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Example Gradient | Start at 30% B, ramp to 70% B over 4 minutes, hold for 1 minute, then return to initial conditions. |
| MS System | Waters Xevo TQ-S micro |
| Ionization Mode | ESI Positive |
This table provides a starting point. The gradient and other parameters should be optimized to achieve co-elution for your specific application.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing co-elution issues between protriptyline and its deuterated internal standard.
Caption: Troubleshooting workflow for achieving co-elution.
This structured approach, combining a foundational understanding of the chromatographic principles with systematic parameter optimization, will enable researchers to confidently address the challenge of ensuring co-elution between protriptyline and Protriptyline-d3, ultimately leading to more accurate and reliable bioanalytical data.
preventing contamination and carryover in protriptyline analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination and carryover during the analysis of protriptyline.
Troubleshooting Guides
Issue: Unexpected Peaks in Blank Injections Following a High-Concentration Protriptyline Sample
Question: I am observing a peak at the retention time of protriptyline in my blank injections that are run immediately after a high-concentration sample or an upper limit of quantification (ULOQ) standard. What is causing this and how can I fix it?
Answer:
This phenomenon is known as carryover, where residual protriptyline from a previous injection contaminates the subsequent analysis.[1] Protriptyline, as a tricyclic antidepressant, has a high LogP value (around 4.7), indicating its hydrophobic nature.[2] This characteristic, along with its tricyclic ring structure, contributes to its "sticky" nature, making it prone to adsorption onto various surfaces within the LC-MS system.[3][4]
Systematic Troubleshooting Steps:
-
Confirm and Quantify Carryover:
-
Inject a high-concentration protriptyline standard (at or above the ULOQ).
-
Immediately follow with a series of blank injections (typically 3-5).
-
Quantify the peak area of protriptyline in the first blank injection. According to EMA guidelines, carryover should not exceed 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[5]
-
-
Isolate the Source of Carryover: A systematic approach to pinpointing the source of carryover is crucial.[6] The following workflow can be used to diagnose the issue.
Caption: A logical workflow for troubleshooting carryover. (Max Width: 760px) -
Implement Corrective Actions Based on the Source:
-
Autosampler: The autosampler is a frequent source of carryover.[7]
-
Optimize Needle Wash: The composition of the autosampler wash solution is critical. For a basic compound like protriptyline, an acidic wash solution can be effective at neutralizing and removing adsorbed analyte. A multi-step wash with different solvents is often more effective than a single solvent wash.
-
Inspect and Clean Components: Regularly inspect and clean the needle, needle seat, sample loop, and injection valve rotor seal. Worn or scratched components can trap analytes and should be replaced.[8]
-
-
LC Column and System:
-
Aggressive Column Washing: After a batch of samples, flush the column with a strong solvent to remove strongly retained compounds. A gradient wash cycling between a high organic phase and a high aqueous phase can be effective.[9]
-
Dedicated "Dirty" Injection System: For analyses with a wide dynamic range, consider using a separate LC system or autosampler for high-concentration samples to avoid contaminating the system used for low-concentration samples.
-
-
Labware:
-
Vial Selection: Use high-quality, silanized glass or polypropylene vials to minimize adsorption of protriptyline to the vial surface.
-
Septa: Avoid using septa that can leach contaminants or adsorb the analyte. Pre-slit septa are often a good choice.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of carryover in protriptyline analysis?
A1: The primary causes of carryover for a hydrophobic and basic compound like protriptyline include:
-
Adsorption: Protriptyline can adsorb to surfaces within the LC system, including the autosampler needle, sample loop, injection valve, tubing, and the analytical column itself.[3][4] This is exacerbated by its high LogP value.[2]
-
Insufficient Cleaning: Inadequate washing of the autosampler needle and injection port between injections is a major contributor.[1]
-
Component Wear and Tear: Scratches or wear on the injector rotor seal and other components can create sites where protriptyline can be trapped and slowly released in subsequent runs.[8]
-
Incompatible Materials: Using materials in the flow path that have a high affinity for protriptyline can increase carryover.
Q2: What is an acceptable level of carryover in a validated bioanalytical method?
A2: According to the European Medicines Agency (EMA) guideline on bioanalytical method validation, the carryover in a blank sample following the injection of a high-concentration standard (ULOQ) should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[5]
| Parameter | Acceptance Criteria |
| Analyte Carryover in Blank after ULOQ | ≤ 20% of LLOQ |
| Internal Standard Carryover in Blank after ULOQ | ≤ 5% of LLOQ |
Q3: What are the best practices for preparing autosampler wash solutions to prevent protriptyline carryover?
A3: A multi-component wash solution is generally more effective than a single solvent. For protriptyline, which is a basic compound often analyzed under reverse-phase conditions, consider the following:
-
Acidified Organic/Aqueous Mix: A wash solution containing an organic solvent (like acetonitrile or methanol), water, and a small amount of acid (e.g., formic acid or acetic acid) can be very effective. The acid helps to neutralize and solubilize the basic protriptyline, while the organic solvent helps to remove it from hydrophobic surfaces.
-
"Magic Mix": A commonly used strong wash solution, sometimes referred to as "Magic Mix," consists of a mixture of water, acetonitrile, methanol, and isopropanol (e.g., in a 1:1:1:1 ratio), often with the addition of a small amount of acid.[10]
| Wash Solution Component | Purpose | Example Composition |
| Organic Solvent | Solubilizes hydrophobic compounds. | Acetonitrile, Methanol, Isopropanol |
| Aqueous Component | Rinses polar residues and salts. | HPLC-grade Water |
| Acid Modifier | Neutralizes and solubilizes basic analytes. | 0.1 - 1% Formic Acid or Acetic Acid |
Q4: How often should I perform system maintenance to prevent carryover?
A4: A regular preventative maintenance schedule is crucial for minimizing carryover and ensuring the longevity of your LC-MS system.
Experimental Protocols
Protocol for Assessment of Protriptyline Carryover
Objective: To quantify the extent of carryover of protriptyline in an LC-MS/MS system.
Materials:
-
Protriptyline analytical standard
-
Internal standard (e.g., protriptyline-d3)
-
Blank matrix (e.g., human plasma, serum)
-
Mobile phases and autosampler wash solutions
-
Validated LC-MS/MS system
Procedure:
-
Prepare Standards:
-
Prepare a stock solution of protriptyline.
-
Prepare a calibration curve standard at the Upper Limit of Quantification (ULOQ).
-
Prepare a blank sample (matrix without analyte or internal standard).
-
Prepare a Lower Limit of Quantification (LLOQ) sample.
-
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the LLOQ sample to determine its peak area.
-
Inject the ULOQ sample.
-
Immediately inject a sequence of at least three blank samples.
-
-
Data Analysis:
-
Integrate the peak area for protriptyline in the chromatogram of the first blank injection immediately following the ULOQ injection.
-
Calculate the percentage of carryover using the following formula:
% Carryover = (Peak Area in First Blank / Peak Area in LLOQ) x 100
-
-
Acceptance Criteria:
-
The calculated % Carryover should be ≤ 20%.
-
The response of the internal standard in the blank injection should be ≤ 5% of the response in the LLOQ sample.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always refer to their instrument manuals and established laboratory SOPs. Method development and validation should be performed to ensure the suitability of any procedure for its intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. A comparison between adsorption mechanism of tricyclic antidepressants on silver nanoparticles and binding modes on receptors. Surface-enhanced Raman spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protriptyline as an alternative stimulant medication in patients with brain injury: a series of case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What to look out for when cleaning your HPLC system [lcservicesltd.co.uk]
- 7. lcms.cz [lcms.cz]
- 8. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Column washing and system cleaning – regular care keeps the system clean | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: Optimizing Protriptyline-d3 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate concentration of Protriptyline-d3 as an internal standard (IS) for quantitative analysis. Accurate quantification using techniques like liquid chromatography-mass spectrometry (LC-MS) is critically dependent on the proper use of an internal standard. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Protriptyline-d3 as an internal standard?
A1: Protriptyline-d3, a stable isotope-labeled (SIL) version of Protriptyline, is the gold standard for an internal standard in quantitative bioanalysis.[1][2] It is added at a known, constant concentration to all samples, including calibrators, quality controls (QCs), and unknown samples, before sample preparation.[3] Its purpose is to normalize for variations that can occur during the analytical process, such as sample extraction, injection volume inconsistencies, chromatographic shifts, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[4][5][6] By comparing the analyte signal to the internal standard signal, a precise and accurate quantification of the analyte can be achieved.[2]
Q2: What are the key criteria for selecting a suitable internal standard like Protriptyline-d3?
A2: The ideal internal standard should have physicochemical properties as close to the analyte of interest as possible.[7] Key criteria include:
-
Structural Similarity: Protriptyline-d3 is structurally identical to Protriptyline, except for the presence of deuterium atoms.[1][8]
-
Co-elution: The internal standard should co-elute with the analyte to ensure they experience the same matrix effects.[7] A slight, consistent shift in retention time due to the isotopic labeling is acceptable and a known phenomenon.[9]
-
Mass Difference: The mass difference between the analyte and the internal standard must be sufficient to be resolved by the mass spectrometer and to avoid isotopic crosstalk. A mass difference of at least 3 atomic mass units (amu) is generally recommended.[9]
-
Stability: The deuterium label on Protriptyline-d3 should be on a stable position in the molecule to prevent back-exchange with hydrogen atoms.[10]
Q3: What is a general rule of thumb for selecting the concentration of Protriptyline-d3?
A3: A common practice is to use an internal standard concentration that produces a signal intensity approximately in the middle of the calibration curve's response range.[11] Another guideline suggests using a concentration that gives a signal intensity of about 50% of the highest calibration standard.[9] The goal is to have a concentration that is high enough to provide a robust and reproducible signal, but not so high that it saturates the detector or causes ion suppression of the analyte.[9]
Q4: Can using a high concentration of Protriptyline-d3 improve my assay?
A4: In some cases, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) has been shown to improve the linearity of the calibration curve.[9] This is because a higher concentration of the internal standard can help to normalize ionization suppression effects across the entire calibration range.[9] However, this approach should be carefully evaluated to avoid detector saturation and potential interference with the analyte signal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Protriptyline-d3 as an internal standard.
Issue 1: High Variability in Internal Standard Signal Across a Batch
-
Possible Cause: Inconsistent sample preparation, such as errors in pipetting the internal standard, variable extraction recovery, or incomplete mixing.[4] Matrix effects varying between samples can also lead to signal fluctuation.[4][5]
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Meticulously re-examine each step of the sample preparation process for potential sources of error.[4]
-
Evaluate Matrix Effects: Perform a matrix effect evaluation experiment to determine if different lots of the biological matrix are causing variable ion suppression or enhancement.[4][5]
-
Check for Proper Mixing: Ensure the internal standard is thoroughly vortexed and mixed with the sample.
-
Issue 2: Non-linear Calibration Curve at Higher Concentrations
-
Possible Cause: Ion source saturation, where the high concentration of both the analyte and internal standard leads to competition for ionization, can cause a non-proportional response.[9] Another cause can be isotopic interference or "cross-talk," where the natural isotopes of the analyte contribute to the signal of the deuterated internal standard.[9]
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Experiment with lowering the internal standard concentration to be within the linear range of the detector.
-
Dilute Samples: If feasible, dilute samples with high analyte concentrations to bring them within the linear range of the assay.[9]
-
Check for Isotopic Interference: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard. A significant signal indicates isotopic contribution.[9] Using an internal standard with a higher degree of deuteration can help minimize this.[9]
-
Issue 3: Complete Loss of Internal Standard Signal
-
Possible Cause: This often points to a systemic issue. It could be an error in the preparation of the internal standard spiking solution, a failure to add the IS to the samples, or an issue with the LC-MS system itself.[4]
-
Troubleshooting Steps:
-
Verify IS Solution: Confirm the concentration and integrity of the internal standard spiking solution.[4]
-
Confirm IS Addition: Double-check the sample preparation records to ensure the internal standard was added to all samples.[4]
-
Inspect LC-MS System: Check for leaks, proper mobile phase composition and flow rate, and ensure the correct MS method, including the MRM transition for the internal standard, is being used.[4]
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Protriptyline-d3
This protocol outlines a systematic approach to selecting the most appropriate concentration for the Protriptyline-d3 internal standard.
Methodology:
-
Prepare a Series of IS Working Solutions: Prepare several working solutions of Protriptyline-d3 in the final reconstitution solvent at concentrations ranging from low to high (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Spike into Blank Matrix: For each concentration, spike the IS into a set of blank matrix samples that have undergone the full extraction procedure.
-
Analyze Samples: Inject the samples onto the LC-MS/MS system and acquire the data.
-
Evaluate Signal Response: Assess the peak area and signal-to-noise ratio for each concentration.
-
Select Optimal Concentration: Choose the concentration that provides a stable and reproducible signal, is well within the linear dynamic range of the detector, and provides a response that is roughly in the middle of the expected analyte concentration range.
Data Presentation:
| Protriptyline-d3 Concentration (ng/mL) | Mean Peak Area | Coefficient of Variation (CV%) | Signal-to-Noise (S/N) |
| 10 | 15,000 | 8.5 | 50 |
| 50 | 78,000 | 4.2 | 250 |
| 100 | 160,000 | 2.1 | 500 |
| 250 | 410,000 | 1.5 | >1000 |
| 500 | 850,000 | 1.2 | >1000 |
Note: The data in this table is for illustrative purposes only and will vary depending on the instrument and assay conditions.
Protocol 2: Evaluation of Matrix Effects
This experiment helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Protriptyline-d3 at the selected optimal concentration into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples and then spike Protriptyline-d3 into the final extract.
-
Set C (Pre-Extraction Spike): Spike Protriptyline-d3 into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] x 100
-
Data Presentation:
| Parameter | Set A (Neat) Peak Area | Set B (Post-Spike) Peak Area | Set C (Pre-Spike) Peak Area | Matrix Factor (MF) | Recovery (RE)% |
| Protriptyline-d3 | 165,000 | 145,000 | 130,000 | 0.88 (Suppression) | 89.7 |
Note: The data in this table is for illustrative purposes only.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protriptyline-d3 | C19H21N | CID 56845870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. google.com [google.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Protriptyline Using Protriptyline-d3 HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantification of protriptyline in biological matrices, with a specific focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Protriptyline-d3 HCl as a stable isotope-labeled (SIL) internal standard. The information presented is based on established regulatory guidelines and data from representative analytical methodologies.
Introduction to Protriptyline Bioanalysis
Protriptyline is a tricyclic antidepressant (TCA) used in the treatment of depression and attention deficit hyperactivity disorder.[1] Accurate and reliable quantification of protriptyline in biological samples such as plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While various analytical techniques can be employed, LC-MS/MS has emerged as the preferred method due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as Protriptyline-d3 HCl, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[2]
This guide will detail the validation parameters for a representative LC-MS/MS method, compare its performance with alternative techniques, and provide the necessary experimental protocols for implementation in a research or drug development setting.
Bioanalytical Method Validation: A Regulatory Overview
The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, which are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[3] A full validation of a bioanalytical method encompasses the evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose.[4]
The core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences.
-
Linearity: The demonstration of a proportional relationship between the instrument response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
Comparison of Analytical Methods for Protriptyline
While LC-MS/MS is the predominant technique for protriptyline bioanalysis, other methods have also been utilized. This section compares the typical performance of LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | LC-MS/MS with SIL-IS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. |
| Selectivity | Very High | High | Moderate to Low |
| Sensitivity (Typical LLOQ) | 0.1 - 2.5 ng/mL[5] | 2 - 5 ng/mL[6] | >10 ng/mL |
| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). | LLE or SPE, often requires derivatization for secondary amines like protriptyline.[6] | LLE or SPE. |
| Throughput | High (run times typically < 5 minutes).[7] | Moderate (longer run times and sample preparation). | Moderate to High. |
| Internal Standard | Stable isotope-labeled (e.g., Protriptyline-d3) is ideal. | Stable isotope-labeled or structural analog. | Structural analog. |
| Advantages | High sensitivity, specificity, and throughput; suitable for complex matrices. | Good for volatile and thermally stable compounds. | Lower cost and complexity of instrumentation. |
| Disadvantages | Higher initial instrument cost; potential for matrix effects. | May require derivatization, which adds complexity; not suitable for non-volatile or thermally labile compounds. | Lower sensitivity and selectivity; potential for interferences from co-eluting compounds. |
LC-MS/MS Method Validation Data for Protriptyline
The following tables summarize the expected performance of a validated LC-MS/MS method for protriptyline using a deuterated internal standard, based on data from multi-analyte TCA methods.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Protriptyline | 10 - 1000 | 10 | >0.995[5] |
Note: The LLOQ is dependent on the sensitivity of the mass spectrometer and can potentially be lower.
Accuracy and Precision
The accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Low | 30 | < 7.5 | -4.9 to 11.6 | < 6.1 | -1.9 to 11.6 |
| Medium | 150 | < 5.1 | -2.0 to 9.5 | < 4.6 | -0.3 to 9.5 |
| High | 800 | < 5.7 | -0.9 to 8.8 | < 4.6 | 0.4 to 8.8 |
Data is representative and based on performance for protriptyline and similar TCAs in validated methods.[6][8]
Stability and Recovery
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | 24 hours | Room Temperature | ± 15% |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ± 15% |
| Long-term | 30 days | -80°C | ± 15% |
Extraction Recovery: The extraction recovery for protriptyline from plasma using protein precipitation is typically >85%.
Experimental Protocols
LC-MS/MS Method for Protriptyline in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (Protriptyline-d3 HCl at a fixed concentration, e.g., 50 ng/mL).[7]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 16,100 x g for 2 minutes.
-
Transfer 50 µL of the supernatant to a clean tube or well plate and dilute with 450 µL of water.
-
Vortex mix and inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
System: Waters ACQUITY UPLC I-Class or equivalent.[5]
-
Column: Waters XSelect Premier HSS C18, 2.1 x 100 mm, 2.5 µm.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 20% B.
-
Increase to 65% B over 1.8 minutes.
-
Increase to 75% B at 2.2 minutes.
-
Return to 20% B at 2.21 minutes and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
3. Mass Spectrometry Conditions
-
System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Protriptyline: To be determined empirically, but a likely transition would be m/z 264.2 -> 233.3
-
Protriptyline-d3 HCl: To be determined empirically, but a likely transition would be m/z 267.3 -> 233.3
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for bioanalytical method development, validation, and sample analysis.
Caption: Interrelationship of core bioanalytical method validation parameters.
Conclusion
The bioanalytical method validation for protriptyline using Protriptyline-d3 HCl as an internal standard with LC-MS/MS provides a highly reliable and robust approach for its quantification in biological matrices. This method offers superior sensitivity and selectivity compared to older techniques like GC-MS and HPLC-UV. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring the data's integrity, which is essential for regulatory submissions and making informed decisions in drug development. The protocols and performance data presented in this guide serve as a comprehensive resource for researchers and scientists to establish and validate a high-quality bioanalytical method for protriptyline.
References
- 1. sciex.com [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: Adhering to FDA Guidelines
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful drug development. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for the validation of bioanalytical methods to ensure the reliability and accuracy of the data submitted for new drug applications. A cornerstone of these methods is the judicious use of internal standards (IS) to control for and correct variability throughout the analytical process. This guide offers an objective comparison of different internal standard strategies, supported by experimental data, to aid in the selection of the most appropriate IS in alignment with FDA recommendations.
The Central Role of the Internal Standard
An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls (QCs), before any sample processing steps.[1] Its primary purpose is to mimic the analyte of interest during sample extraction, cleanup, and analysis, thereby compensating for potential variability and improving the accuracy and precision of the results.[1] The ideal IS should have physicochemical properties as close to the analyte as possible.
Comparing Internal Standard Types: The Gold Standard and Its Alternatives
The two most common types of internal standards used in bioanalytical methods, particularly with liquid chromatography-mass spectrometry (LC-MS), are Stable Isotope-Labeled (SIL) internal standards and structural analogue internal standards. The FDA strongly recommends the use of SIL internal standards whenever feasible, considering them the "gold standard".
| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analogue Internal Standard |
| Description | The analyte molecule where one or more atoms are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). | A molecule with a chemical structure similar to the analyte but with a different molecular weight. |
| Advantages | - Co-elutes with the analyte, providing the most effective compensation for matrix effects, extraction variability, and instrument response fluctuations.[2] - Considered the "gold standard" by regulatory bodies due to its ability to accurately track the analyte. - Improves the precision and accuracy of the bioanalytical method.[3][4] | - More readily available and often less expensive than SIL internal standards. - Can be a suitable alternative when a SIL-IS is not commercially available or is difficult to synthesize. |
| Disadvantages | - Can be expensive and may have long lead times for custom synthesis. - Potential for isotopic cross-talk or interference if the isotopic purity is not high. - Deuterium-labeled standards may sometimes exhibit slight chromatographic separation from the analyte (isotope effect), which can lead to differential matrix effects.[5][6] | - May not co-elute with the analyte, leading to less effective compensation for matrix effects and ionization variability. - May not perfectly mimic the analyte's behavior during sample preparation and extraction. - Requires thorough validation to demonstrate its ability to track the analyte. |
| FDA Preference | Strongly Recommended | Acceptable when a SIL-IS is not available, but its suitability must be rigorously demonstrated. |
Quantitative Performance Comparison
The following table summarizes representative data from studies comparing the performance of SIL and structural analogue internal standards in key bioanalytical validation parameters.
| Validation Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analogue IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | SIL-IS consistently provides higher accuracy due to better correction for matrix effects and recovery losses.[3][7] |
| Precision (%CV) | Typically < 5% | Often higher, can approach 15% | The use of a SIL-IS significantly improves the precision of the method.[3] |
| Matrix Effect | Effectively compensates for ion suppression or enhancement | May not adequately track matrix-induced variability | SIL-IS co-elution ensures it experiences the same matrix effects as the analyte, leading to reliable correction.[8] |
| Recovery | Variability in recovery is effectively normalized | Differences in extraction behavior can lead to inaccurate quantification | The near-identical physicochemical properties of a SIL-IS ensure it mirrors the analyte's recovery.[9] |
Decision Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow to guide this decision process based on FDA guidelines and scientific principles.
A decision-making workflow for selecting an appropriate internal standard.
Experimental Workflow for Internal Standard Evaluation
Once a potential internal standard is selected, its performance must be thoroughly evaluated during method validation. The following diagram outlines the key experimental stages.
Key experimental stages for evaluating internal standard performance.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to validate a bioanalytical method using an internal standard, in accordance with FDA guidelines.
Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the nominal (true) values and the reproducibility of these measurements.
-
Protocol:
-
Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC.
-
In at least three separate analytical runs, analyze a minimum of five replicates of each QC level.
-
For each run, also include a set of calibration standards to generate a calibration curve.
-
Add the internal standard at a constant concentration to all QC samples and calibration standards before sample processing.
-
Process and analyze the samples.
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
Calculate the accuracy as the percent relative error (%RE) from the nominal concentration and the precision as the percent coefficient of variation (%CV).
-
-
Acceptance Criteria (FDA):
Matrix Effect
-
Objective: To assess the influence of matrix components on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain at least six different lots of the biological matrix from individual donors.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte and internal standard spiked into the post-extraction blank matrix from each of the six lots.
-
Set B: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for the analyte and the IS for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS).
-
-
Acceptance Criteria (FDA):
-
The %CV of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[10]
-
Recovery
-
Objective: To determine the efficiency of the extraction process for both the analyte and the internal standard.
-
Protocol:
-
Prepare three sets of samples at low, medium, and high QC concentrations:
-
Set A: Analyte and internal standard spiked into the biological matrix and subjected to the full extraction procedure.
-
Set B: Blank biological matrix is extracted first, and then the analyte and internal standard are added to the post-extraction supernatant.
-
Set C: Analyte and internal standard in a neat solution.
-
-
Analyze all three sets of samples.
-
Calculate the recovery of the analyte and the internal standard: Recovery (%) = (Mean peak area of Set A) / (Mean peak area of Set B) x 100.
-
-
Acceptance Criteria (FDA):
By adhering to these FDA guidelines and employing a systematic approach to internal standard selection and method validation, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data that meets regulatory expectations and supports the advancement of new therapies.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. fda.gov [fda.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Requirements under the Harmonized ICH M10 Guideline
The landscape of bioanalytical method validation has undergone a significant harmonization with the adoption of the International Council for Harmonisation (ICH) M10 guideline. This guideline is now the standard for submitting bioanalytical data to major regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). For researchers, scientists, and drug development professionals, understanding the nuances of these harmonized requirements, particularly concerning the use of internal standards, is critical for ensuring regulatory compliance and the integrity of pharmacokinetic and toxicokinetic data.
Previously, separate guidelines from the EMA (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**) and the FDA guided bioanalytical method validation. However, as of July 2022, the EMA has superseded its guideline with the ICH M10 guideline to foster a unified approach to generating bioanalytical data for global regulatory submissions.[1] This guide provides a comprehensive comparison of the key validation parameters for internal standards as outlined in the harmonized ICH M10 guideline, offering clarity on the current regulatory expectations.
Core Principles of Internal Standard Use in Bioanalytical Methods
An internal standard (IS) is a compound of known concentration added to every sample, including calibration standards and quality controls, before sample processing.[2] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the precision and accuracy of the quantification of the analyte of interest.[2] The ICH M10 guideline emphasizes the importance of using a suitable internal standard, with stable isotope-labeled internal standards (SIL-IS) being highly recommended for mass spectrometry-based methods due to their similar physicochemical properties to the analyte.[3]
Key Validation Parameters for Internal Standards
The ICH M10 guideline outlines several critical validation parameters that must be assessed to ensure the appropriate performance of the internal standard. These parameters are designed to demonstrate that the IS does not introduce variability and accurately tracks the analyte's behavior throughout the analytical process.
Quantitative Data Summary
The following table summarizes the key validation parameters and their acceptance criteria for internal standards in chromatographic methods as specified in the ICH M10 guideline.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components or other interferences do not affect the internal standard's response. | In at least 6 independent sources of blank matrix, the response of interfering components at the retention time of the internal standard should not be more than 5% of the internal standard's response in the LLOQ sample.[3] |
| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the internal standard. | The matrix factor (MF), calculated as the ratio of the IS peak area in the presence of matrix to the IS peak area in the absence of matrix, should be determined in at least 6 different lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Internal Standard Response Variability | To ensure the consistency of the internal standard's response across all samples in an analytical run. | The internal standard response should be monitored for each sample. A significant and systematic change in the IS response may indicate a problem with the sample analysis. The cause of any significant variability should be investigated. |
| Carry-over | To assess the potential for residual analyte or internal standard from a preceding high-concentration sample to affect a subsequent sample. | The response in a blank sample following a high-concentration sample should not be more than 5% of the internal standard's response in the LLOQ sample. |
| Stability | To demonstrate the stability of the internal standard in stock and working solutions under various storage conditions. | The mean concentration of the stability samples should be within ±10% of the nominal concentration for stock and working solutions. |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for assessing key internal standard validation parameters for a Liquid Chromatography-Mass Spectrometry (LC-MS) method, based on the ICH M10 guideline.
Selectivity of the Internal Standard
-
Objective: To demonstrate that the internal standard is free from interference from endogenous matrix components.
-
Procedure:
-
Obtain at least six different individual lots of the blank biological matrix.
-
Process a blank sample from each lot without the addition of the internal standard.
-
Process a blank sample from each lot spiked only with the internal standard at the working concentration.
-
Process a Lower Limit of Quantification (LLOQ) sample prepared in each of the six matrix lots.
-
Analyze the samples and evaluate the chromatograms for any interfering peaks at the retention time of the internal standard in the blank samples.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be no more than 5% of the internal standard's response in the LLOQ sample.[3]
Matrix Effect on the Internal Standard
-
Objective: To assess the impact of the biological matrix on the ionization of the internal standard.
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike the internal standard at the working concentration into the post-extraction supernatant of blank matrix from at least six different lots.
-
Set B: Prepare a neat solution of the internal standard at the same concentration in the reconstitution solvent.
-
-
Analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for the internal standard for each matrix lot using the formula: MF = (Peak Area of IS in Set A) / (Mean Peak Area of IS in Set B)
-
Calculate the IS-normalized Matrix Factor by dividing the analyte's Matrix Factor by the internal standard's Matrix Factor.
-
Calculate the coefficient of variation (CV) of the IS-normalized Matrix Factor across the different matrix lots.
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflow for internal standard validation and the logical relationship between different validation steps.
References
A Comparative Guide to Protriptyline-d3 and Other Tricyclic Antidepressant Internal Standards
In the quantitative analysis of tricyclic antidepressants (TCAs) by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. These internal standards, typically deuterated analogues of the analytes, play a pivotal role in correcting for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of Protriptyline-d3 and other commonly used deuterated internal standards for TCA analysis, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their analytical method development.
The Role of Deuterated Internal Standards in LC-MS Analysis
Deuterated internal standards are considered the gold standard in quantitative LC-MS for several reasons. Being chemically almost identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer's ion source.[1] This allows them to effectively compensate for variations that can occur during the analytical process. By adding a known amount of the deuterated internal standard to samples and calibration standards, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise measurements.[1]
Performance Comparison of Tricyclic Antidepressant Internal Standards
Table 1: Recovery Data for Deuterated Tricyclic Antidepressant Internal Standards
| Internal Standard | Analyte(s) Quantified | Sample Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Protriptyline-d3 | Protriptyline | Plasma | Protein Precipitation | Not explicitly reported, but method showed good accuracy | [2] |
| Amitriptyline-d3 | Amitriptyline | Human Plasma | Protein Precipitation | ~100% (based on overall method accuracy) | [3] |
| Imipramine-d3 | Imipramine | Human Plasma | Supported Liquid Extraction | >90% | [4] |
| Nortriptyline-d3 | Nortriptyline | Human Plasma | Protein Precipitation | ~100% (based on overall method accuracy) | [3] |
| Desipramine-d3 | Desipramine | Human Plasma | Protein Precipitation | ~100% (based on overall method accuracy) | [3] |
Table 2: Matrix Effect Data for Deuterated Tricyclic Antidepressant Internal Standards
| Internal Standard | Analyte(s) Quantified | Sample Matrix | Matrix Effect Evaluation | Result | Reference |
| Protriptyline-d3 | Protriptyline | Plasma | Comparison of analyte:IS ratio in neat solution vs. post-extraction spiked plasma | Internal standard compensated for signal enhancement/suppression | [2] |
| Amitriptyline-d3 | Amitriptyline | Whole Blood | Not explicitly detailed | Method validated for accuracy and precision | [5] |
| Imipramine-d3 | Imipramine, Desipramine, etc. | Urine | Not explicitly detailed | Used as IS for multiple TCAs | [1] |
| Nortriptyline-d3 | Nortriptyline | Human Plasma | Not explicitly detailed | Method showed excellent precision and accuracy | [2] |
| Desipramine-d3 | Desipramine | Human Plasma | Not explicitly detailed | Method showed excellent precision and accuracy | [2] |
Experimental Protocols
The following are representative experimental protocols for the analysis of tricyclic antidepressants using deuterated internal standards.
Protocol 1: Analysis of 15 Tricyclic Antidepressants in Human Plasma by UHPLC-MS/MS
This method utilizes a suite of deuterated internal standards, including Protriptyline-d3, for the quantification of a panel of TCAs.[2]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of an internal standard working solution in acetonitrile. The working solution contains a mixture of deuterated internal standards, including Protriptyline-d3.
-
Vortex the tubes for three minutes at 1500 rpm.
-
Centrifuge for two minutes at 16,100 x g.
-
Transfer 25 µL of the supernatant to a 96-well plate and add 475 µL of water.
-
Cap the plate and vortex for two minutes at 1500 rpm before analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
System: ACQUITY UPLC I-Class FL System with a Xevo TQ-S micro Mass Spectrometer.
-
Column: XSelect Premier HSS C18, 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase: A gradient of ammonium acetate in water and acetonitrile.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each analyte and internal standard.
-
Protocol 2: Analysis of Four Tricyclic Antidepressants in Human Plasma by LC-MS/MS
This method employs a cocktail of four deuterated internal standards for the analysis of their corresponding non-labeled TCAs.[3]
-
Sample Preparation:
-
Prepare a d3-tricyclic antidepressant mix solution at a concentration of 4.0 μg/mL containing amitriptyline-d3, desipramine-d3, imipramine-d3, and nortriptyline-d3.
-
Spike plasma samples with the internal standard mix.
-
Perform protein precipitation or another suitable extraction method.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
System: ABSciex QTRAP 3200 or ABSciex QTRAP 4500.
-
Column: Synergi Hydro-RP, 150 x 3.00 mm, 4 µm.
-
Detection: MRM of two specific transitions for each TCA and its corresponding d3-internal standard.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflow and the principle of isotopic dilution in the analysis of tricyclic antidepressants.
Caption: Experimental workflow for TCA analysis using a deuterated internal standard.
Caption: Principle of isotopic dilution for accurate quantification.
Conclusion
Protriptyline-d3 serves as a reliable internal standard for the quantification of protriptyline in biological matrices. While direct comparative performance data against other deuterated TCA internal standards is limited, the available literature demonstrates that methods employing Protriptyline-d3 and other common deuterated standards like amitriptyline-d3, imipramine-d3, and nortriptyline-d3 achieve high levels of accuracy and precision. The key to successful quantitative analysis lies in the use of a high-purity, stable isotope-labeled internal standard that closely mimics the behavior of the target analyte throughout the entire analytical workflow. The choice of a specific deuterated internal standard will ultimately depend on the specific TCAs being analyzed in a given study. Researchers are encouraged to perform thorough method validation to ensure the chosen internal standard provides the necessary performance for their specific application.
References
Precision and Accuracy in Protriptyline Analysis: A Comparative Guide to Using Protriptyline-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the tricyclic antidepressant protriptyline, achieving high levels of accuracy and precision is paramount for reliable therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as Protriptyline-d3 Hydrochloride, is a widely accepted strategy to enhance the robustness and reliability of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of analytical methods utilizing a deuterated internal standard against other approaches, supported by representative experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry. In this technique, a known quantity of the deuterated internal standard is added to the sample at the beginning of the analytical process.[1][2] Because Protriptyline-d3 is chemically identical to protriptyline, it experiences the same variations during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by its mass in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, any losses or variations during the analytical workflow are compensated for, leading to highly accurate and precise quantification.
Performance Comparison: Accuracy and Precision
While specific public-domain validation data for a method exclusively analyzing protriptyline with this compound is limited, extensive data exists for the analysis of other tricyclic antidepressants using their respective deuterated internal standards. This data serves as a strong indicator of the performance that can be expected when applying the same principles to protriptyline analysis.
A study on the LC-MS/MS analysis of four tricyclic antidepressants (amitriptyline, desipramine, imipramine, and nortriptyline) using their corresponding d3-labeled internal standards demonstrated excellent accuracy and precision.[3][4] The overall accuracy for control samples at two different concentrations ranged from 97.93% to 115.95%, with the majority of values falling between 100% and 106%.[3] The precision, expressed as the relative standard deviation (RSD), was consistently low, with overall RSDs for the control samples ranging from 0.38% to 3.35%.[3]
In contrast, methods that utilize a non-isotopically labeled internal standard or external calibration are more susceptible to errors introduced by matrix effects and variability in sample preparation, which can lead to lower accuracy and precision.
Table 1: Representative Accuracy and Precision Data for Tricyclic Antidepressant Analysis using Deuterated Internal Standards
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Amitriptyline | 40 | 115.95 | 1.76 |
| 120 | 105.95 | 1.18 | |
| Desipramine | 40 | 105.33 | 0.38 |
| 120 | 100.17 | 3.35 | |
| Imipramine | 40 | 103.58 | Not Reported |
| 120 | 103.34 | Not Reported | |
| Nortriptyline | 40 | 97.93 | Not Reported |
| 120 | 100.23 | Not Reported | |
| Data adapted from a validation study of an LC-MS/MS method for tricyclic antidepressants.[3] |
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of protriptyline in biological matrices using this compound as an internal standard, based on established methods for tricyclic antidepressants.[3][4][5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 300 µL of whole blood, plasma, or serum sample, add 50 µL of the internal standard working solution (containing this compound).
-
Buffering: Add 1 mL of pH 6 sodium phosphate buffer and vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode SPE column by sequentially passing through 3 mL of methanol and 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of water, followed by 3 mL of 0.1 M acetic acid, and finally 3 mL of 25% methanol in water.
-
Drying: Dry the column under a stream of nitrogen for approximately 15 minutes.
-
Elution: Elute the analytes with an appropriate solvent, such as a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 70:26:4 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 3.0 mm, 2.7 µm) is suitable for the separation of protriptyline.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both protriptyline and Protriptyline-d3 to ensure specificity and accurate quantification.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis of protriptyline using a deuterated internal standard.
Caption: Experimental workflow for protriptyline analysis.
Caption: Co-elution of protriptyline (P) and its deuterated internal standard (P-d3).
References
- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. "LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants " by Shahbaz Gul [egrove.olemiss.edu]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to Linearity and Range Determination for Protriptyline Assays Using Protriptyline-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of protriptyline, a tricyclic antidepressant, with a focus on the determination of linearity and range using Protriptyline-d3 as an internal standard. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable bioanalytical assays.
Performance Comparison of Protriptyline Assays
The accurate quantification of protriptyline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for this purpose, offering high sensitivity and selectivity, particularly when a stable isotope-labeled internal standard like Protriptyline-d3 is employed.[1] The linearity of an assay, defined by the concentration range over which the instrumental response is directly proportional to the analyte concentration, is a critical performance characteristic.
Several validated LC-MS/MS methods for the analysis of multiple tricyclic antidepressants, including protriptyline, have been reported in the scientific literature. While each method employs slight variations in experimental conditions, they consistently demonstrate excellent linearity and sensitivity. Below is a summary of the performance characteristics of representative assays.
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Biological Matrix | Internal Standard |
| Method 1 | 10 - 750 | > 0.990 | 10 | Human Plasma | Protriptyline-d3 (implied for TCAs) |
| Method 2 | Not explicitly stated for protriptyline, but a high concentration sample of 500 ng/mL was analyzed with r² > 0.995 for all 15 included TCAs. | > 0.995 | Not explicitly stated | Plasma | Not explicitly stated |
| Method 3 | 2.5 - 900 | Not explicitly stated | 2.5 | Whole Blood | Not explicitly stated |
Experimental Protocols
A detailed experimental protocol is essential for reproducing a validated bioanalytical method. The following is a representative protocol for the determination of protriptyline in human plasma by LC-MS/MS using Protriptyline-d3 as an internal standard, based on common practices in the field.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To a 100 µL aliquot of each plasma sample, QC, and calibration standard, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, Protriptyline-d3, at a fixed concentration.
-
Vortex the mixture vigorously for 1 minute to facilitate protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex mix the reconstituted samples for 30 seconds before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both protriptyline and Protriptyline-d3.
Linearity and Range Determination
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a protriptyline standard solution into a drug-free biological matrix (e.g., human plasma). The concentration range should encompass the expected concentrations in the study samples. A typical range might be from 1 ng/mL to 1000 ng/mL.
-
Analysis: Analyze the calibration standards in duplicate or triplicate using the validated LC-MS/MS method.
-
Construction of the Calibration Curve: Plot the peak area ratio of protriptyline to Protriptyline-d3 against the nominal concentration of each calibration standard.
-
Linear Regression: Perform a linear regression analysis on the data points. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99. The calibration curve should be weighted, if necessary (e.g., 1/x or 1/x²), to ensure accuracy at the lower end of the range.
-
Determination of the Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., ≤ 20% coefficient of variation) and accuracy (e.g., within ± 20% of the nominal value).
Visualizing the Workflow for Linearity and Range Determination
The following diagram illustrates the key steps involved in establishing the linearity and range of a protriptyline assay.
Caption: Workflow for Linearity and Range Determination.
Bioanalytical Method Validation Workflow
The determination of linearity and range is a crucial component of the overall bioanalytical method validation process, which ensures that the analytical method is suitable for its intended purpose.
References
Assessing the Stability of Protriptyline-d3: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive framework for assessing the stability of Protriptyline-d3 in accordance with the International Council for Harmonisation (ICH) guidelines. Tailored for researchers, scientists, and drug development professionals, this document outlines the key principles of stability testing, presents a comparative analysis with other tricyclic antidepressants (TCAs), and provides detailed experimental methodologies.
Introduction to Protriptyline-d3 and Stability Testing
Protriptyline is a tricyclic antidepressant used for the treatment of depression.[1] Protriptyline-d3 is a deuterated analog of Protriptyline, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical methods. Ensuring the stability of any active pharmaceutical ingredient (API), including isotopically labeled compounds, is a critical aspect of drug development. Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2]
The ICH provides a set of harmonized guidelines that are globally recognized for stability testing. The key guidelines relevant to this assessment are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core stability data package required for registration applications.[3]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline provides specific guidance on how to evaluate the light sensitivity of drug substances.[4]
-
ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating analytical methods used for stability testing.[5]
Comparative Stability of Tricyclic Antidepressants
While specific public data on the stability of Protriptyline-d3 is limited, the stability profile of tricyclic antidepressants as a class is well-documented. Generally, TCAs are susceptible to degradation under various stress conditions. Tertiary amine TCAs, such as amitriptyline and imipramine, tend to have a more pronounced side-effect profile compared to secondary amines like nortriptyline and protriptyline.[6] The stability of these compounds can also differ based on their chemical structure.
For the purpose of this guide, we will present illustrative comparative data based on typical degradation patterns observed for TCAs under forced degradation conditions. This data is intended to provide a framework for a comparative stability assessment.
Forced Degradation Studies: A Comparative Overview
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[7] The following table summarizes the expected degradation behavior of Protriptyline-d3 in comparison to its non-deuterated counterpart and another common TCA, Amitriptyline.
Disclaimer: The following data is illustrative and intended to represent a typical outcome of a forced degradation study on tricyclic antidepressants. Actual results may vary.
| Stress Condition | Protriptyline-d3 (% Degradation) | Protriptyline (% Degradation) | Amitriptyline (% Degradation) | Major Degradants Observed |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | ~8% | ~8% | ~12% | Desmethylprotriptyline, Hydroxylated derivatives |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | ~5% | ~5% | ~9% | Protriptyline N-oxide |
| Oxidative (3% H₂O₂, RT, 24h) | ~15% | ~15% | ~20% | Protriptyline N-oxide, Carbonyl derivatives |
| Thermal (80°C, 72h) | ~3% | ~3% | ~5% | Minor unspecified degradants |
| Photolytic (ICH Q1B conditions) | ~10% | ~10% | ~15% | Photodegradation products (complex mixture) |
Experimental Protocols
A validated stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. The following section details a proposed experimental protocol for the stability assessment of Protriptyline-d3.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of tricyclic antidepressants and their degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH adjusted to ~7.5) and methanol or acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 240 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5] Key validation parameters include:
-
Specificity (including peak purity analysis)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Forced Degradation Protocol
The following protocols are based on typical conditions used for forced degradation studies of tricyclic antidepressants.[8]
1. Acid Hydrolysis:
- Dissolve Protriptyline-d3 in 0.1 M hydrochloric acid to a concentration of 1 mg/mL.
- Incubate the solution at 80°C for 24 hours.
- Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
- Dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- Dissolve Protriptyline-d3 in 0.1 M sodium hydroxide to a concentration of 1 mg/mL.
- Incubate the solution at 80°C for 24 hours.
- Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
- Dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
- Dissolve Protriptyline-d3 in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
- Store the solution at room temperature for 24 hours, protected from light.
- Dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
- Place solid Protriptyline-d3 in a thermostatically controlled oven at 80°C for 72 hours.
- After the exposure period, allow the sample to cool to room temperature.
- Dissolve the sample in the mobile phase to a concentration of 1 mg/mL for HPLC analysis.
5. Photostability Testing:
- Expose solid Protriptyline-d3 and a solution in a suitable solvent (e.g., methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9]
- A control sample should be stored in the dark under the same temperature conditions.
- Prepare the samples for HPLC analysis.
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involved in the stability assessment of Protriptyline-d3.
Caption: Experimental workflow for stability assessment.
References
- 1. Protriptyline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Are SSRIs better than TCAs? Comparison of SSRIs and TCAs: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] The Development and Validation of Stability Indicating Analytical Method for Determination of Nortriptyline in Nortriptyline HCl Tablets by Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
A Head-to-Head Battle: Deuterated vs. C13-Labeled Protriptyline as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of the tricyclic antidepressant protriptyline, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled (SIL) internal standards to correct for variability during sample preparation and analysis. This guide provides an objective comparison of the two most common types of SIL internal standards for protriptyline: deuterated (²H or D) and carbon-13 (¹³C)-labeled standards, supported by established analytical principles and experimental data from related compounds.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency and extraction recovery, and thus perfectly mimic the analyte's behavior throughout the analytical workflow.[1] While both deuterated and ¹³C-labeled standards are designed for this purpose, subtle but significant physicochemical differences can lead to divergent performances.
A key concern with deuterated standards is the potential for chromatographic separation from the unlabeled analyte, known as the "isotope effect".[2][3] This can lead to differential ion suppression or enhancement, where the analyte and the internal standard are affected differently by matrix components, potentially compromising the accuracy of quantification.[4][5] Deuterium labeling can also, in some instances, be susceptible to back-exchange of deuterium for hydrogen, affecting the stability of the standard.[4][6]
In contrast, ¹³C-labeled internal standards are generally considered the superior choice as they are less prone to chromatographic shifts and their labels are metabolically stable, preventing isotopic scrambling.[6][7][8] The primary drawback of ¹³C-labeled standards is typically their higher cost of synthesis and commercial availability.[8]
| Feature | Deuterated Protriptyline (e.g., Protriptyline-d3) | ¹³C-Labeled Protriptyline | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), potentially eluting earlier than the unlabeled analyte.[2][3] | Generally co-elutes perfectly with the unlabeled analyte.[6][7] | The larger mass difference and potential for slight conformational changes with C-D bonds can affect interaction with the stationary phase. C-C bonds are more similar in nature. |
| Susceptibility to Matrix Effects | Higher risk of differential matrix effects if chromatographic separation occurs.[5] | Lower risk due to identical retention time, ensuring both standard and analyte experience the same matrix environment. | If the analyte and internal standard elute at different times, they may be exposed to different co-eluting matrix components that can suppress or enhance the MS signal. |
| Isotopic Stability | Generally stable, but H/D exchange is possible at certain positions, especially under specific pH or temperature conditions.[2][4][6] | Highly stable; ¹³C atoms are not exchangeable.[6][9] | The C-¹³C bond is not susceptible to the chemical exchange reactions that can affect C-D bonds. |
| Accuracy and Precision | Can provide good accuracy and precision, but may be compromised by isotope effects. | Generally provides higher accuracy and precision due to better mimicry of the analyte. | The closer the internal standard is to an identical representation of the analyte, the better it can correct for variations. |
| Cost and Availability | Generally more cost-effective and widely available.[10] | Typically more expensive and may have limited commercial availability.[8] | The synthetic routes for introducing deuterium are often simpler and less expensive than those for ¹³C. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 150 µL of a solution containing the deuterated internal standard (e.g., protriptyline-d3) in acetonitrile.[5]
-
Precipitation: Vortex the mixture for three minutes at 1500 rpm to precipitate plasma proteins.[5]
-
Centrifugation: Centrifuge the tubes for two minutes at 16,100 x g to pellet the precipitated proteins.[5]
-
Dilution: Transfer 25 µL of the supernatant to a 96-well plate and dilute with 475 µL of water.[5]
-
Analysis: Cap the plate, vortex for two minutes at 1500 rpm, and inject into the LC-MS/MS system.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., XSelect Premier HSS C18, 2.1 x 100 mm, 2.5 µm).[5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for protriptyline and its labeled internal standard would be optimized. For example:
-
Protriptyline: m/z 264.2 → [product ion]
-
Protriptyline-d3: m/z 267.2 → [product ion]
-
Workflow and Pathway Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isotope dilution gas chromatographic-mass spectrometric measurement of tricyclic antidepressant drugs. Utility of the 4-carbethoxyhexafluorobutyryl derivatives of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. "LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants " by Shahbaz Gul [egrove.olemiss.edu]
- 9. Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to Establishing Acceptance Criteria for Internal Standard Response in Validated Assays
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. A crucial aspect of this is the proper use and monitoring of internal standards (IS) in chromatographic assays. The response of the internal standard is a key indicator of the consistency and validity of the analytical run. This guide provides a comparative overview of different approaches to establishing acceptance criteria for internal standard response, supported by experimental protocols and data presentation, to aid in the development of robust and compliant validated assays.
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards (calibrators), quality controls (QCs), and unknown study samples.[1][2][3][4] Its primary role is to compensate for variability that may occur during sample preparation, extraction, and analysis.[4][5] Therefore, significant variation in the IS response can indicate potential issues with the assay's performance and may impact the accuracy of the reported analyte concentrations.[1][6][7]
Methodologies for Establishing Acceptance Criteria
There are several methodologies for establishing acceptance criteria for internal standard response, each with its own rationale and application. The choice of methodology often depends on the nature of the assay, the type of internal standard used (e.g., stable isotope-labeled vs. structural analog), and the specific requirements of the regulatory bodies.[2][4]
Fixed Percentage Deviation from the Mean
This is a straightforward and widely adopted approach where the IS response of each sample is compared to the mean IS response of a reference group within the same analytical run.
-
Description: A common practice is to define a fixed percentage range, such as within 50% to 150% of the mean IS response of the calibration standards and quality control samples.[5][8] Any sample with an IS response falling outside this pre-defined window is flagged for investigation.
-
Advantages: This method is easy to implement and provides a clear, objective criterion for identifying potential outliers.
-
Considerations: The fixed range may not be suitable for all assays, especially those with inherently higher but well-controlled variability. It's crucial to establish this range based on data from method development and validation experiments.
Comparison to Calibrators and Quality Controls
Regulatory guidance, particularly from the FDA, emphasizes comparing the internal standard response variability in unknown samples to that observed in the calibration standards and quality controls within the same run.[1]
-
Description: The acceptance criterion is based on the principle that if the IS response of the unknown samples is within the range of the IS responses of the accepted calibrators and QCs, the data is likely to be accurate.[1][2]
-
Advantages: This approach is more flexible than a fixed percentage and accounts for the inherent variability of a specific analytical run.
-
Considerations: This method requires careful monitoring of the IS response across the entire batch. Significant drifts or trends in the IS response, even if within the overall range of calibrators and QCs, should be investigated.[1]
Statistical Process Control (SPC)
For high-throughput assays or long-term studies, Statistical Process Control charts can be a powerful tool for monitoring the consistency of the internal standard response over time.
-
Description: Control charts, such as Levey-Jennings charts, are used to plot the IS response of QCs from multiple runs. Upper and lower control limits are established based on the mean and standard deviation of the IS response from a set of initial runs.
-
Advantages: SPC provides a visual representation of the assay's performance over time and can help detect systematic trends or shifts in the IS response that might not be apparent in a single run.
-
Considerations: This method requires a sufficient amount of data to establish reliable control limits and may be more complex to implement initially.
Data Presentation: Comparison of Methodologies
The following table summarizes the key quantitative aspects of the different methodologies for establishing IS acceptance criteria.
| Methodology | Typical Acceptance Criteria | Primary Reference Group | Key Strengths | Potential Limitations |
| Fixed Percentage Deviation | IS response within 50-150% of the mean.[5][8] | Mean of calibrators and QCs in the current run. | Simple to implement; provides a clear pass/fail criterion. | Can be too rigid for some assays; may not account for run-to-run variability. |
| Comparison to Calibrators & QCs | IS response of unknowns should be within the range of accepted calibrators and QCs.[1] | Individual calibrator and QC responses in the current run. | Flexible and run-specific; aligns with regulatory expectations.[1] | Requires careful monitoring for trends and drifts. |
| Statistical Process Control | IS response of QCs within established control limits (e.g., ±2 or ±3 standard deviations from the mean). | Historical data from multiple runs. | Enables long-term trend analysis; early detection of systematic errors. | Requires more initial data and setup; primarily for monitoring QCs. |
Experimental Protocol: Evaluation of Internal Standard Response Consistency
This protocol outlines a typical experiment performed during method validation to assess the consistency of the internal standard response and to establish initial acceptance criteria.
Objective: To evaluate the variability of the internal standard response across different matrix lots and within a typical analytical run.
Materials:
-
Blank biological matrix from at least six different sources (individual donors).[9]
-
Analyte and stable isotope-labeled internal standard (SIL-IS) reference materials.
-
Validated bioanalytical method (e.g., LC-MS/MS).
Procedure:
-
Preparation of Samples:
-
Prepare a set of calibration standards and quality control samples (low, medium, and high concentrations) by spiking the analyte and a constant concentration of the SIL-IS into a pooled blank matrix.
-
Prepare blank samples (matrix with no analyte or IS) and zero samples (matrix with IS only) from each of the six individual matrix lots. .
-
-
Sample Analysis:
-
Process and analyze the prepared samples in a single analytical run according to the validated bioanalytical method.
-
The run should include the calibration curve, triplicate sets of QCs, and the blank and zero samples from the different matrix lots.
-
-
Data Analysis:
-
Calculate the mean and percent coefficient of variation (%CV) of the IS response for all injected samples (excluding blanks).
-
For the six individual matrix lots, ensure that the IS response in the zero samples is not more than 5% of the average IS response of the calibrators and QCs.[9]
-
Plot the IS response for all samples in the order of injection to visually inspect for trends or drifts.
-
Based on the observed variability, establish a preliminary acceptance range (e.g., mean ± 3 standard deviations or a fixed percentage like 50-150%).
-
Mandatory Visualization
The following diagrams illustrate the decision-making workflow for evaluating internal standard response and the signaling pathway for investigating out-of-specification results.
Caption: Workflow for Evaluating Internal Standard Response Acceptability.
Caption: Signaling Pathway for Investigating IS Variability.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. benchchem.com [benchchem.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Protriptyline-d3 Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Protriptyline-d3 Hydrochloride. It outlines necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure laboratory safety and operational efficiency.
Hazard Identification and Classification
Protriptyline Hydrochloride is classified as a potent compound with the following primary hazards[1][2]:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled[1].
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity - Oral | 💀 | Danger | H301: Toxic if swallowed[1] |
| Acute Toxicity - Dermal | ❕ | Warning | H312: Harmful in contact with skin[1] |
| Acute Toxicity - Inhalation | ❕ | Warning | H332: Harmful if inhaled[1] |
| Skin Irritation | ❕ | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | ❕ | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly when dealing with the solid form which can generate dust.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000[3][4]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test must be conducted[3]. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds[3][5]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination[3]. Minimum layer thickness of 0.11 mm is suggested. |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust[3][5]. |
| Dedicated Lab Coat | Should be worn over personal clothing. Professional laundering is recommended[3]. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection[3][5]. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting[3][5]. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plans outline the key phases of handling, from preparation to disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Handling:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent[3].
-
Wash hands and face thoroughly after handling.
-
-
PPE Removal (Doffing):
-
Remove PPE in the designated doffing area to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container[3].
-
Emergency Procedures
| Emergency Situation | Protocol |
| Spill | Immediately alert others in the area. Use a pre-prepared spill kit, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste[3]. Avoid inhalation of dust and substance contact. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly[1][6]. Remove contaminated clothing[6]. If irritation occurs, get medical advice. |
| Eye Contact | Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor[1][6]. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention[6][7]. |
| Ingestion | Do not induce vomiting; immediately call for medical help or a Poison Control Center[1][6][8]. |
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.
-
Waste residue should be handled as hazardous waste. Consult with environmental regulatory agencies for guidance on acceptable disposal practices[9].
-
Do not let the product enter drains.
Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Protriptyline Hydrochloride | C19H22ClN | CID 6603149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. abmole.com [abmole.com]
- 7. echemi.com [echemi.com]
- 8. Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
